molecular formula C37H45F4N5O13 B3116533 Bis-Mal-Lysine-PEG4-TFP ester CAS No. 2173083-46-8

Bis-Mal-Lysine-PEG4-TFP ester

Número de catálogo: B3116533
Número CAS: 2173083-46-8
Peso molecular: 843.8 g/mol
Clave InChI: QODWSCJQLAMMBN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bis-Mal-Lysine-PEG4-TFP ester is a useful research compound. Its molecular formula is C37H45F4N5O13 and its molecular weight is 843.8 g/mol. The purity is usually 95%.
The exact mass of the compound Bis-Mal-Lysine-PEG4-TFPester is 843.29499916 g/mol and the complexity rating of the compound is 1470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45F4N5O13/c38-24-23-25(39)35(41)36(34(24)40)59-33(53)10-15-55-17-19-57-21-22-58-20-18-56-16-12-43-37(54)26(44-28(48)9-14-46-31(51)6-7-32(46)52)3-1-2-11-42-27(47)8-13-45-29(49)4-5-30(45)50/h4-7,23,26H,1-3,8-22H2,(H,42,47)(H,43,54)(H,44,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODWSCJQLAMMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45F4N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701098370
Record name 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701098370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173083-46-8
Record name 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173083-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701098370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties

This compound is a unique crosslinking reagent characterized by a central lysine (B10760008) core, two maleimide (B117702) groups, a tetraethylene glycol (PEG4) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. This distinct architecture allows for the sequential or simultaneous conjugation of biomolecules. The maleimide groups exhibit high reactivity towards sulfhydryl (thiol) groups, while the TFP ester efficiently reacts with primary amines.[1] The hydrophilic PEG4 spacer enhances the solubility of the molecule and the resulting conjugate in aqueous environments.[2]

The structure of this compound is designed for versatility in bioconjugation. The lysine core provides a branched structure, presenting two maleimide groups for dual thiol conjugation.[1] The TFP ester offers a highly reactive moiety for amine conjugation, forming stable amide bonds.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C37H45F4N5O13[3]
Molecular Weight 843.77 g/mol [3]
CAS Number 1426164-53-5[3]
Appearance Solid[3]
Purity ≥95%[1]
Solubility Soluble in DMSO and DMF[3]
Storage and Handling

Proper storage and handling are crucial to maintain the reactivity of this compound. Key recommendations are outlined in Table 2.

ConditionRecommendationReference(s)
Storage Temperature -20°C[2]
Shipping Temperature Ambient[2]
Handling Store desiccated and protected from light. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions immediately before use.[3]
Stock Solution Stability In solvent at -80°C for 6 months; at -20°C for 1 month (protect from light).[3]

Reaction Mechanism and Specificity

The utility of this compound lies in the orthogonal reactivity of its two distinct functional groups: the maleimides and the TFP ester.

  • Maleimide-Thiol Conjugation: The maleimide groups react specifically with sulfhydryl groups (e.g., from cysteine residues in proteins) via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient in the pH range of 6.5 to 7.5.[2]

  • TFP Ester-Amine Conjugation: The TFP ester reacts with primary amines (e.g., the N-terminus of a protein or the side chain of lysine residues) to form a stable amide bond. TFP esters are known to be more resistant to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[4] The optimal pH for this reaction is typically between 7.5 and 9.0.[5]

The following diagram illustrates the reaction mechanism of this compound with a protein containing both amine and thiol groups.

ReactionMechanism cluster_reactants Reactants cluster_products Products Crosslinker This compound (Mal-PEG-TFP) Conjugate Protein Conjugate Crosslinker->Conjugate TFP ester reacts with -NH2 Maleimide reacts with -SH Protein Protein (with -NH2 and -SH groups) Protein->Conjugate

Reaction of this compound with a protein.

Experimental Protocols

While specific protocols should be optimized for each application, the following provides a general framework for a two-step conjugation process to create an antibody-small molecule conjugate.

Materials
  • Antibody (or other amine-containing protein)

  • This compound

  • Thiol-containing molecule (e.g., a drug or peptide)

  • Reaction Buffer A (e.g., PBS, pH 7.2-7.5)

  • Reaction Buffer B (e.g., PBS with 10 mM EDTA, pH 6.5-7.0)

  • Quenching reagent (e.g., Tris or glycine)

  • Reducing agent (e.g., TCEP, if thiols are in a disulfide bond)

  • Anhydrous DMSO or DMF

  • Desalting columns

Experimental Workflow

The following diagram outlines a typical experimental workflow for conjugating an antibody to a thiol-containing molecule using this compound.

ExperimentalWorkflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Conjugation to Thiol-Molecule A1 Dissolve Antibody in Reaction Buffer A (pH 7.2-7.5) A2 Prepare fresh stock solution of This compound in DMSO/DMF A1->A2 A3 Add crosslinker to Antibody solution (10-20 fold molar excess) A2->A3 A4 Incubate for 1-2 hours at RT A3->A4 A5 Quench reaction with Tris or Glycine A4->A5 A6 Purify maleimide-activated Antibody using a desalting column A5->A6 B2 Combine purified maleimide-activated Antibody with Thiol-molecule in Reaction Buffer B (pH 6.5-7.0) A6->B2 Maleimide-activated Antibody B1 Prepare Thiol-containing molecule (reduce disulfide bonds with TCEP if necessary) B1->B2 B3 Incubate for 2-4 hours at RT or overnight at 4°C B2->B3 B4 Purify the final conjugate (e.g., size exclusion chromatography) B3->B4

Workflow for two-step bioconjugation.
Detailed Methodologies

Step 1: Modification of the Amine-Containing Protein

  • Protein Preparation: Prepare a solution of the amine-containing protein (e.g., antibody) in Reaction Buffer A at a concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

  • Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B.

Step 2: Conjugation to the Thiol-Containing Molecule

  • Thiol-Molecule Preparation: If the thiol group is present as a disulfide bond, reduce it using a suitable reducing agent like TCEP. A 10-fold molar excess of TCEP for 30 minutes at room temperature is a common starting point. Remove excess TCEP using a desalting column.

  • Conjugation Reaction: Immediately combine the maleimide-activated protein from Step 1 with the thiol-containing molecule in Reaction Buffer B. The molar ratio of the two components should be optimized for the desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the final conjugate from unreacted components using an appropriate method such as size exclusion chromatography (SEC) or dialysis.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development:

  • Antibody-Drug Conjugates (ADCs): This crosslinker is well-suited for the development of ADCs, where a cytotoxic drug is linked to a monoclonal antibody. The TFP ester can be used to attach the linker to the antibody via lysine residues, and the maleimide groups can then be used to conjugate a thiol-containing drug.

  • PROTACs: As a PEG-based linker, it can be used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3]

  • Protein-Protein Crosslinking: The two maleimide groups can be used to crosslink two proteins that each contain a free thiol group, or to bridge disulfide bonds within a single protein after reduction.[6]

  • Surface Immobilization: Biomolecules can be immobilized onto surfaces for various applications, such as in biosensors or diagnostic assays.

Logical Relationships in Bioconjugation Strategy

The choice of a heterobifunctional crosslinker like this compound is guided by a logical decision-making process based on the properties of the biomolecules to be conjugated.

LogicalRelationships Start Bioconjugation Goal: Link Molecule A to Molecule B Q1 Does Molecule A have accessible primary amines? Start->Q1 UseTFP Utilize TFP ester moiety of This compound Q1->UseTFP Yes Fail Select alternative crosslinking chemistry Q1->Fail No Q2 Does Molecule B have accessible thiol groups? UseMal Utilize Maleimide moieties of This compound Q2->UseMal Yes Q2->Fail No UseTFP->Q2 Success Successful Conjugation UseMal->Success

Decision process for using this compound.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols should serve as a starting point for the successful application of this versatile crosslinking reagent in innovative bioconjugation strategies.

References

A Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker integral to the fields of bioconjugation, therapeutic research, and drug delivery. This document details its chemical properties, mechanism of action, and general protocols for its application, with a focus on its utility in creating antibody-drug conjugates (ADCs).

Chemical Properties and Specifications

This compound is a sophisticated molecule designed with specific reactive groups to facilitate the conjugation of biomolecules. Structurally, it features a lysine (B10760008) core, providing two maleimide (B117702) groups, a polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. This unique arrangement allows for sequential or orthogonal conjugation of thiol and amine-containing molecules.

PropertyValueSource(s)
Chemical Formula C₃₇H₄₅F₄N₅O₁₃[1][2][3]
Molecular Weight 843.77 g/mol [1][2][3][4]
Purity ≥95%[1]
Appearance Solid or viscous liquid[3][5]
Solubility Soluble in Methylene chloride, Acetonitrile, DMAC, or DMSO[2]
Storage Conditions Store at -20°C, protect from moisture[1]

Mechanism of Action and Applications

The functionality of this compound is derived from its three reactive sites. The two maleimide groups react specifically with sulfhydryl (thiol) groups, while the TFP ester is highly reactive towards primary amines. The PEG4 spacer enhances solubility and provides flexibility to the linked molecules.[1][6] This trifunctional nature makes it an ideal tool for various bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): Serving as a linker to attach cytotoxic drugs to antibodies.[1][2]

  • Protein Crosslinking: Creating stable conjugates between thiol and amine-containing proteins.[1][6]

  • Probe Development: Constructing multifunctional probes for diagnostic and imaging purposes.[1][6]

  • Surface Immobilization: Attaching antibodies or other biomolecules to solid supports.[2]

The reactivity of the maleimide and TFP ester groups is pH-dependent, allowing for a degree of control over the conjugation process. Maleimide groups react chemoselectively with sulfhydryls in a pH range of 6.5–7.5.[2] Above pH 7.5, the maleimide groups can also react with amines. The TFP ester efficiently reacts with primary amines at a pH of 7.5–8.0.[2] TFP esters are also noted for their superior hydrolytic stability compared to N-hydroxysuccinimidyl (NHS) esters.[2]

Experimental Protocols: A General Guideline for Antibody-Drug Conjugation

The following is a generalized protocol for the conjugation of a thiol-containing drug to an antibody using this compound. This should be considered a starting point, and optimization will be required for specific antibodies and drug molecules.

Materials
  • Antibody of interest

  • This compound

  • Thiol-containing drug molecule

  • Reaction Buffers:

    • Amine Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.5-8.0

    • Thiol Reaction Buffer: PBS or similar buffer, pH 6.5-7.5

  • Quenching Reagents (e.g., Tris or hydroxylamine (B1172632) for the TFP ester reaction, cysteine or 2-mercaptoethanol (B42355) for the maleimide reaction)

  • Anhydrous DMSO or DMF for dissolving the crosslinker and drug

  • Purification system (e.g., size exclusion chromatography)

Step-by-Step Procedure

Step 1: Reaction of TFP Ester with Antibody

  • Prepare the antibody in the Amine Reaction Buffer at a concentration of 2-10 mg/mL.

  • Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution. The final concentration of the organic solvent should ideally be below 10%.

  • Incubate the reaction for 1-2 hours at room temperature or on ice.

  • (Optional) Quench the reaction by adding a quenching reagent to cap any unreacted TFP esters.

  • Purify the antibody-linker conjugate using size exclusion chromatography to remove excess crosslinker and quenching reagents.

Step 2: Reaction of Maleimide Groups with Thiol-Containing Drug

  • Dissolve the thiol-containing drug in an appropriate solvent.

  • Combine the purified antibody-linker conjugate with the thiol-containing drug in the Thiol Reaction Buffer. A molar excess of the drug is typically used to ensure complete reaction with the maleimide groups.

  • Incubate the reaction for 1-2 hours at room temperature.

  • (Optional) Quench the reaction by adding a thiol-containing reagent to cap any unreacted maleimide groups.

  • Purify the final antibody-drug conjugate using a suitable method such as size exclusion chromatography to remove excess drug and other reagents.

Visualization of the Conjugation Workflow

The following diagram illustrates the general workflow for creating an antibody-drug conjugate using this compound.

Antibody_Drug_Conjugation_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Drug Conjugation Antibody Antibody (with primary amines) Reaction1 Incubation (pH 7.5-8.0) Antibody->Reaction1 Crosslinker This compound Crosslinker->Reaction1 Purification1 Purification (e.g., SEC) Reaction1->Purification1 Antibody_Linker Antibody-Linker Conjugate Purification1->Antibody_Linker Reaction2 Incubation (pH 6.5-7.5) Antibody_Linker->Reaction2 Drug Thiol-containing Drug Drug->Reaction2 Purification2 Purification (e.g., SEC) Reaction2->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC

Caption: Workflow for ADC synthesis using this compound.

This guide provides a foundational understanding of this compound. For specific applications, it is crucial to consult detailed literature and perform optimizations to achieve the desired conjugation efficiency and product purity.

References

In-Depth Technical Guide: Solubility of Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of crosslinking agents is paramount for successful bioconjugation, formulation, and overall experimental reproducibility. This guide provides a comprehensive overview of the solubility characteristics of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker widely used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Compound Properties

This compound is a unique molecule featuring two maleimide (B117702) groups and one amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester. The maleimide groups selectively react with sulfhydryl (thiol) groups, while the TFP ester efficiently acylates primary and secondary amines. A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and flexibility of the linker, making it a versatile tool in bioconjugation.

Quantitative Solubility Data

Precise solubility is critical for preparing stock solutions and reaction mixtures. The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

SolventQuantitative SolubilityMolar Concentration (mM)Remarks
Dimethyl Sulfoxide (DMSO)100 mg/mL[1]118.52 mM[1]Ultrasonic assistance may be required for complete dissolution.[1] The compound is hygroscopic, and use of newly opened DMSO is recommended.[1]
Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.5 mg/mL[1][2]2.96 mM[1][2]This formulation yields a clear solution.[1][2]
Methylene Chloride (DCM)SolubleNot availableQualitative data from supplier information.
Acetonitrile (ACN)SolubleNot availableQualitative data from supplier information.
Dimethylacetamide (DMAC)SolubleNot availableQualitative data from supplier information.

It is important to note that for many common laboratory solvents, only qualitative solubility data is publicly available from suppliers. The PEG spacer generally imparts good aqueous solubility to molecules, but the overall solubility of this compound in purely aqueous buffers may be limited and should be determined empirically for specific applications.

Experimental Protocol: Determination of Solubility

To ascertain the precise solubility of this compound in a specific solvent or buffer system, the following protocol can be adapted.

Objective: To determine the saturation solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, PBS, Ethanol, DMF)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Weigh out an excess amount of this compound into several vials.

    • Add a precise volume of the chosen solvent to each vial to create a slurry.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Continuous agitation is recommended.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted supernatant using a pre-validated HPLC method or UV-Vis spectrophotometry to determine the concentration of the dissolved compound. A standard curve of known concentrations of this compound should be prepared in the same solvent for accurate quantification.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or mol/L.

Visualization of Applications

The unique tripartite structure of this compound lends itself to various applications in bioconjugation and drug delivery. The following diagrams illustrate some of these key uses.

G cluster_0 Components cluster_1 Conjugation Steps cluster_2 Final Product A Antibody D 1. Amine Reaction (TFP ester + Lysine (B10760008) on Antibody) A->D Lysine Residue B This compound B->D E 2. Sulfhydryl Reaction (Maleimide + Reduced Disulfide on Antibody) B->E C Drug Payload C->E Thiol Group F Antibody-Drug Conjugate (ADC) D->F E->F

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

This diagram illustrates the sequential reaction steps for creating an ADC. The TFP ester of the linker reacts with lysine residues on the antibody, followed by the reaction of the maleimide groups with thiol groups on a drug payload or on the antibody itself after reduction of disulfide bonds.

G cluster_0 Reactants cluster_1 Conjugation Pathway cluster_2 Resulting Conjugate A Protein/Peptide 1 (with Thiol Group) D Maleimide-Thiol Reaction A->D B This compound B->D E TFP Ester-Amine Reaction B->E C Protein/Peptide 2 (with Amine Group) C->E F Crosslinked Protein/Peptide Complex D->F E->F

References

An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester (CAS: 1426164-53-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis-Mal-Lysine-PEG4-TFP ester is a sophisticated, multifunctional crosslinking reagent designed for advanced bioconjugation applications. Its unique architecture, combining three reactive sites with a hydrophilic spacer, offers a versatile platform for constructing complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3][4] This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols necessary for its successful implementation.

Core Components and Functionality

The power of this linker lies in the distinct properties of its four key components: a bis-maleimide system, a central lysine (B10760008) core, a PEG4 spacer, and a highly reactive TFP ester.

  • Bis-Maleimide Groups: The molecule features two maleimide (B117702) moieties, which are specifically reactive toward sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[1][] This reaction, a Michael addition, proceeds rapidly and efficiently under mild conditions (pH 6.5-7.5) to form stable thioether bonds.[6][7][8] The dual maleimides allow for the crosslinking of two different thiol-containing molecules or the bridging of disulfide bonds within a single protein, such as a reduced antibody.[9][10]

  • Lysine Core: A central lysine residue provides a branched scaffold for the molecule.[1] The alpha (α) and epsilon (ε) primary amines of the lysine are functionalized to present the two maleimide groups, while the carboxylic acid is extended via the PEG spacer to the TFP ester.[9][10] This branched structure is a well-established strategy in the design of linkers for ADCs.[][12]

  • PEG4 Spacer: A discrete polyethylene (B3416737) glycol (PEG) chain consisting of four ethylene (B1197577) glycol units serves as a hydrophilic spacer.[1][13] The PEG4 linker enhances the overall water solubility of the conjugate, which is critical when working with hydrophobic payloads.[13][14][15] It also provides a flexible, defined-length connection (approx. 1.4 nm) that minimizes steric hindrance between the conjugated molecules and can help reduce the immunogenicity of the final product.[13][14]

  • TFP (2,3,5,6-Tetrafluorophenyl) Ester: This amine-reactive functional group is responsible for forming stable amide bonds with primary and secondary amines, such as those on the surface of proteins (e.g., lysine residues) or on a payload molecule.[1][9] TFP esters are notably more resistant to hydrolysis, especially at basic pH, than the more common N-hydroxysuccinimide (NHS) esters.[9][16][17][18] This superior stability leads to more efficient and reproducible conjugation reactions, with an optimal reaction pH between 7.5 and 8.0.[9][10]

cluster_linker This compound Structure cluster_targets Reactive Targets linker Maleimide Lysine Core PEG4 Spacer TFP Ester thiol Thiol (e.g., Cysteine) linker:m1->thiol Thiol Reaction amine Amine (e.g., Lysine, Payload) linker:tfp->amine Amine Reaction

Figure 1. Functional components and reactive targets of the crosslinker.

Technical Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
CAS Number 1426164-53-5[1][8][10]
Molecular Formula C₃₇H₄₅F₄N₅O₁₃[10]
Molecular Weight 843.77 g/mol [10]
Purity ≥95% to >98%[1][10]
Spacer Length (α-amine) 25 atoms (18.8 Å)[9][10]
Spacer Length (ε-amine) 29 atoms (26.1 Å)[9][10]
Solubility Soluble in DMSO, DMAC, Acetonitrile, Methylene Chloride[9][10]
Storage Conditions Store at -20°C, protect from moisture. Stock solutions in dry solvent should be used within a month at -20°C or 6 months at -80°C.[2][9]

Applications in Bioconjugation and Drug Development

The trifunctional nature of this linker makes it a powerful tool for creating precisely engineered biomolecules.

  • Antibody-Drug Conjugates (ADCs): This is a primary application area.[1][9][19] The linker can be used to attach a cytotoxic payload to an antibody. A common strategy involves first reacting the TFP ester with an amine-containing payload and then conjugating the resulting molecule to an antibody via its cysteine residues. The bis-maleimide functionality is particularly suited for bridging the two thiol groups generated from the reduction of a native interchain disulfide bond in the antibody's hinge region.[9][10]

  • PROTAC Development: The linker is suitable for synthesizing PROTACs, which are molecules designed to induce the degradation of specific target proteins.[2][3] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.

  • Probe and Biosensor Construction: The linker can be used to build multifunctional probes for diagnostic and imaging purposes by conjugating different functionalities (e.g., a targeting moiety, a fluorescent dye, and a purification tag).[1]

  • Surface Immobilization: Biomolecules like antibodies or peptides can be immobilized on amine-functionalized surfaces using the linker's maleimide groups, or on thiol-functionalized surfaces using the TFP ester.[9][10]

start Start ab_prep Step 1: Antibody Preparation (e.g., Mild reduction of disulfides to generate free thiols) start->ab_prep payload_prep Step 2: Linker-Payload Activation (React TFP ester with amine-containing payload) start->payload_prep conjugation Step 3: Conjugation Reaction (React activated payload with prepared antibody) ab_prep->conjugation payload_prep->conjugation purification Step 4: Purification (e.g., Size-Exclusion Chromatography to remove unreacted components) conjugation->purification characterization Step 5: Characterization (Determine Drug-to-Antibody Ratio (DAR) and confirm integrity) purification->characterization end Final ADC characterization->end

Figure 2. General experimental workflow for ADC synthesis.

Key Reaction Mechanisms

Understanding the underlying chemical reactions is crucial for optimizing experimental conditions.

Maleimide-Thiol Conjugation (Michael Addition)

This reaction forms a stable thioether bond. It is highly selective for thiols at a neutral pH.[6][7] However, the stability of the resulting succinimidyl thioether linkage can be a concern for applications requiring long-term stability, as it can undergo a retro-Michael reaction (thiol exchange), especially in the presence of other thiols.[20]

reactants Protein-SH (Thiol) + Linker-Maleimide product Protein-S-Linker (Stable Thioether Bond) reactants->product Michael Addition pH 6.5 - 7.5

Figure 3. Maleimide reaction with a thiol-containing biomolecule.

TFP Ester-Amine Conjugation (Acylation)

This reaction forms a highly stable amide bond. The TFP ester is an excellent leaving group, and the reaction proceeds efficiently with primary or secondary amines. Its enhanced stability in aqueous buffers compared to NHS esters is a significant advantage, allowing for more controlled and higher-yield conjugations.[16][21]

reactants Payload-NH₂ (Amine) + Linker-TFP Ester product Payload-NH-CO-Linker (Stable Amide Bond) reactants->product Acylation pH 7.5 - 8.0

Figure 4. TFP ester reaction with an amine-containing molecule.

Experimental Protocols

This section provides a generalized protocol for a two-step conjugation to create an antibody-drug conjugate. Note: All conditions, concentrations, and molar ratios should be optimized for the specific antibody and payload being used.

Materials
  • This compound

  • Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-containing payload molecule

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Reducing agent (e.g., TCEP, DTT)

  • Reaction buffers:

    • Conjugation Buffer A (for maleimide reaction): e.g., PBS with 5 mM EDTA, pH 7.2

    • Conjugation Buffer B (for TFP reaction): e.g., Borate buffer, pH 8.0

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., SEC column)

Step 1: Activation of Payload with Linker
  • Preparation: Bring the this compound and the anhydrous solvent to room temperature.

  • Dissolution: Dissolve the linker in the anhydrous solvent to a known concentration (e.g., 10-20 mM). Dissolve the amine-containing payload in the same solvent.

  • Reaction: Add the linker solution to the payload solution at a 1.5 to 5-fold molar excess. If the payload is sensitive, the reaction can be performed in a mixed aqueous-organic buffer system at pH 7.5-8.0.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light and moisture.

  • Monitoring (Optional): The reaction progress can be monitored by LC-MS to confirm the formation of the payload-linker conjugate.

Step 2: Preparation of Antibody
  • Buffer Exchange: Ensure the antibody is in an appropriate buffer (e.g., PBS with EDTA).

  • Reduction: Add a 2 to 5-fold molar excess of a mild reducing agent like TCEP to the antibody solution.

  • Incubation: Incubate at 37°C for 1-2 hours to selectively reduce the interchain disulfide bonds.

  • Removal of Reductant: Immediately remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer A (pH 7.2). The resulting thiol-functionalized antibody should be used immediately.

Step 3: Conjugation of Payload-Linker to Antibody
  • Reaction: Immediately add the activated payload-linker from Step 1 to the reduced antibody from Step 2. A typical molar ratio is 5-10 moles of payload-linker per mole of antibody.

  • Incubation: Allow the conjugation to proceed for 1-3 hours at room temperature or 4°C overnight.

  • Quenching (Optional): The reaction can be quenched by adding a thiol-containing molecule like N-acetylcysteine to cap any unreacted maleimide groups.

Step 4: Purification and Characterization
  • Purification: Purify the resulting ADC from unreacted payload-linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.[13]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using techniques like Hydrophobic Interaction Chromatography (HIC-HPLC), Reverse Phase LC-MS, or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.

    • Confirmation: Confirm the final conjugate integrity via mass spectrometry.[22]

References

Methodological & Application

Application Notes and Protocols for Antibody Immobilization using Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise immobilization of antibodies onto solid surfaces is a cornerstone of modern life sciences research and diagnostic development. Applications ranging from immunoassays like ELISA to sophisticated biosensor platforms and cell-capture devices rely on the stable and oriented conjugation of antibodies. The Bis-Mal-Lysine-PEG4-TFP ester is a heterotrifunctional crosslinker designed to provide a robust and flexible method for antibody immobilization. This crosslinker features a tetrafluorophenyl (TFP) ester for covalent linkage to amine-functionalized surfaces, and two maleimide (B117702) groups for specific conjugation to thiol groups within the antibody, often exposed in the hinge region after mild reduction. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, thereby preserving the antibody's antigen-binding capacity.

This document provides a detailed protocol for the immobilization of antibodies using this compound, along with representative data and workflows for characterization and application.

Principle of the Method

The immobilization strategy is a two-step process that leverages the orthogonal reactivity of the TFP ester and maleimide functional groups:

  • Surface Functionalization: The amine-reactive TFP ester forms a stable amide bond with an amine-functionalized solid support (e.g., amine-coated microplates, biosensor chips, or beads). TFP esters are known for their high reactivity and greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, especially in aqueous conditions.[1][2][3]

  • Antibody Conjugation: The antibody's interchain disulfide bonds in the hinge region are selectively reduced to free sulfhydryl (-SH) groups. These thiol groups then react with the maleimide moieties on the surface-bound crosslinker to form a stable thioether bond. This site-specific conjugation helps to orient the antibody with its antigen-binding fragments (Fab) directed away from the surface, enhancing its accessibility to the target antigen.[4][5]

Data Presentation

Table 1: Properties of this compound
PropertyValue
Molecular Weight~844 g/mol
Reactive Group 12,3,5,6-Tetrafluorophenyl (TFP) Ester
Reactive Group 1 TargetPrimary Amines (-NH2)
Reactive Group 2Bis-Maleimide
Reactive Group 2 TargetSulfhydryls (-SH)
Spacer ArmPEG4 (Polyethylene Glycol)
Optimal pH for TFP Ester Reaction7.5 - 8.5
Optimal pH for Maleimide Reaction6.5 - 7.5
Table 2: Representative Quantitative Data for Antibody Immobilization
ParameterCovalent Immobilization via this compoundPassive Adsorption
Immobilization Efficiency (%) 85 ± 5%60 ± 10%
Antibody Surface Density (ng/cm²) 180 - 250100 - 180
Antigen Binding Capacity (ng/cm²) 95 - 12040 - 70
Non-specific Binding (%) < 5%15 - 25%
Immobilized Antibody Activity (%) 70 - 90%30 - 50%

Note: The values presented are representative and can vary depending on the antibody, surface material, and specific experimental conditions.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-functionalized solid support (e.g., microplate, biosensor chip)

  • Antibody of interest (e.g., IgG)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Activation Buffer: 100 mM Sodium Bicarbonate, pH 8.5

  • Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Conjugation Buffer

  • Wash Buffer: Conjugation Buffer with 0.05% Tween-20

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column

Protocol 1: Antibody Preparation and Reduction

This protocol describes the partial reduction of an antibody to generate free sulfhydryl groups for maleimide conjugation.

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in Conjugation Buffer. Ensure the buffer is free of any amine-containing compounds like Tris.

  • Reduction of Disulfide Bonds:

    • Prepare a 10 mM stock solution of TCEP in Conjugation Buffer.

    • Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the quenching of the maleimide reaction.

Protocol 2: Surface Functionalization and Antibody Immobilization

This protocol details the two-step process of attaching the crosslinker to the surface and then conjugating the reduced antibody.

  • Crosslinker Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Surface Activation:

    • Dilute the crosslinker stock solution to 1 mM in Activation Buffer.

    • Add the diluted crosslinker solution to the amine-functionalized surface and incubate for 1-2 hours at room temperature with gentle agitation.

    • Wash the surface three times with Wash Buffer to remove any unbound crosslinker.

  • Antibody Conjugation:

    • Immediately add the freshly prepared reduced antibody (from Protocol 1) to the activated surface.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Blocking:

    • Wash the surface three times with Wash Buffer.

    • Add Blocking Buffer to the surface and incubate for 1 hour at room temperature to block any remaining reactive sites and minimize non-specific binding.

  • Final Wash: Wash the surface three to five times with Wash Buffer. The surface with immobilized antibody is now ready for use.

Visualization of Workflows and Pathways

Below are diagrams illustrating the experimental workflow and a relevant signaling pathway.

G cluster_prep Antibody Preparation cluster_surf Surface Functionalization cluster_imm Immobilization Ab_prep Antibody in Conjugation Buffer TCEP_add Add TCEP (10-20x molar excess) Ab_prep->TCEP_add Incubate_red Incubate 30-60 min at RT TCEP_add->Incubate_red Desalt Remove TCEP via Desalting Column Incubate_red->Desalt Add_reduced_Ab Add Reduced Antibody Desalt->Add_reduced_Ab Reduced Antibody Surf_prep Amine-functionalized Surface Crosslinker_add Add this compound in Activation Buffer Surf_prep->Crosslinker_add Incubate_act Incubate 1-2 hours at RT Crosslinker_add->Incubate_act Wash1 Wash Surface Incubate_act->Wash1 Wash1->Add_reduced_Ab Activated Surface Incubate_conj Incubate 2 hours at RT or overnight at 4°C Add_reduced_Ab->Incubate_conj Wash2 Wash Surface Incubate_conj->Wash2 Block Block with 1% BSA Wash2->Block Wash3 Final Wash Block->Wash3 Ready Immobilized Antibody Surface Ready for Use Wash3->Ready

Caption: Experimental workflow for antibody immobilization.

G cluster_surface Biosensor Surface cluster_cell Effector Cell (e.g., Macrophage) ImmobilizedAb Immobilized Antibody FcR Fcγ Receptor ImmobilizedAb->FcR Fc Region Engagement Antigen Antigen Antigen->ImmobilizedAb Binding ITAM ITAM FcR->ITAM Phosphorylation Syk Syk ITAM->Syk Recruitment & Activation PI3K PI3K Syk->PI3K Activation Phagocytosis Phagocytosis PI3K->Phagocytosis Downstream Signaling

Caption: Fc Receptor signaling pathway activation.

Application Example: Whole-Cell Biosensor

An important application for antibodies immobilized via their Fc region is in the development of whole-cell biosensors. In this scenario, the immobilized antibody captures a target antigen from a sample. Subsequently, effector cells expressing Fc receptors (e.g., macrophages, NK cells) are introduced. The binding of the Fc region of the antigen-bound antibody to the Fc receptors on the effector cells can trigger a downstream signaling cascade, leading to a measurable cellular response such as phagocytosis or cytokine release.[6][7][8][9][10][11] This type of assay can be used to study immune responses or for the functional screening of antibody-based therapeutics.

The provided signaling pathway diagram illustrates the activation of an Fc gamma receptor (FcγR) on an effector cell following engagement with an antibody-antigen complex on the biosensor surface. This interaction leads to the phosphorylation of the Immunoreceptor Tyrosine-based Activation Motif (ITAM), recruitment and activation of spleen tyrosine kinase (Syk), and subsequent activation of downstream pathways like the PI3K pathway, ultimately resulting in a cellular response such as phagocytosis.[7][8][10][11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Efficiency Incomplete reduction of antibody.Increase TCEP concentration or incubation time. Ensure TCEP is fresh.
Hydrolysis of TFP ester.Prepare crosslinker solution immediately before use. Ensure anhydrous DMSO is used.
Inefficient maleimide-thiol reaction.Ensure pH of Conjugation Buffer is between 6.5 and 7.5. Remove TCEP completely before adding the antibody to the surface.
High Non-specific Binding Incomplete blocking.Increase BSA concentration in Blocking Buffer or extend blocking time.
Insufficient washing.Increase the number of wash steps and the volume of Wash Buffer.
Low Antigen Binding Denaturation of antibody.Perform immobilization at 4°C. Ensure buffers are of high quality.
Steric hindrance.The PEG4 spacer is designed to minimize this, but consider a longer spacer if issues persist.
Incorrect antibody orientation.Confirm efficient reduction and maleimide conjugation to favor Fc-region attachment.

References

Application Notes & Protocols: Peptide Dimerization and Conjugation using Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bis-Mal-Lysine-PEG4-TFP ester is a heterotrifunctional crosslinking reagent designed for advanced bioconjugation strategies. This reagent is built on a lysine (B10760008) core, providing a branched structure. The alpha (α) and epsilon (ε) amines of the lysine are functionalized with maleimide (B117702) groups, which are reactive towards sulfhydryl (thiol) groups. The lysine's carboxylic acid is extended with a 4-unit polyethylene (B3416737) glycol (PEG4) spacer, terminating in a highly reactive 2,3,5,6-Tetrafluorophenyl (TFP) ester for efficient conjugation to primary amines.[1][2][3]

This unique architecture allows for a two-stage, controlled conjugation. First, two peptide molecules containing cysteine residues can be dimerized via the dual maleimide functions. The resulting dimerized peptide then presents a single amine-reactive TFP ester, ready for conjugation to another molecule, such as a carrier protein, a fluorescent probe, or an affinity tag. The hydrophilic PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, minimizing aggregation.[3][4]

Key Features:

  • Lysine Core: Provides a branched scaffold for presenting two maleimide groups.[1][2]

  • Bis-Maleimide Functionality: Enables the dimerization of thiol-containing peptides or the bridging of disulfide bonds.[1][2]

  • Amine-Reactive TFP Ester: Offers higher hydrolytic stability and reactivity towards primary amines compared to standard NHS esters.[1][5][6][7]

  • PEG4 Spacer: Increases hydrophilicity and provides spatial separation between conjugated molecules.[3][4]

Chemical Principles and Reaction Scheme

The utility of this compound lies in the orthogonal reactivity of its functional groups, which can be controlled by adjusting the reaction pH.[1][8]

  • Maleimide-Thiol Conjugation: The maleimide groups react with free sulfhydryl groups (from cysteine residues) via a Michael addition reaction to form a stable, covalent thioether bond. This reaction is highly specific and efficient at a pH range of 6.5-7.5.[9][10][11][12] Above pH 7.5, the maleimide group's reactivity towards primary amines increases, which could lead to undesirable side reactions.[1][12]

  • TFP Ester-Amine Conjugation: The TFP ester reacts with primary amines (such as the N-terminus of a peptide or the ε-amine of a lysine residue) to form a stable amide bond. This acylation reaction is most efficient at a pH range of 7.5-8.0.[1][5] TFP esters are more resistant to hydrolysis in aqueous solutions than their N-hydroxysuccinimide (NHS) ester counterparts, allowing for more controlled and efficient conjugation reactions.[6][7]

Quantitative Data and Reaction Parameters

Successful conjugation requires careful control of reaction conditions. The table below summarizes key parameters for using this compound.

ParameterMaleimide-Thiol ReactionTFP Ester-Amine ReactionNotes and References
Optimal pH 6.5 - 7.57.5 - 8.0Maleimide selectivity for thiols is highest in this pH range.[11][12] Above pH 7.5, competition from amine reactions can occur.[1] TFP esters show optimal reactivity with amines at a slightly basic pH.[5][13]
Recommended Buffer Phosphate (PBS), HEPES, BorateBorate, Carbonate/BicarbonateAvoid buffers containing primary amines (e.g., Tris, Glycine) for the TFP ester reaction as they will compete.[14] Buffers should be free of thiols for the maleimide reaction.[15]
Molar Ratio 0.5:1 (Crosslinker:Total Peptide)1:1 to 5:1 (Dimer:Target Molecule)For dimerization, a 2:1 molar ratio of thiol groups to the bis-maleimide linker is stoichiometric. For the second step, an excess of the dimer may be used to drive the reaction to completion. Empirical testing is recommended.[11]
Reaction Time 1 - 4 hours30 minutes - 2 hoursReaction progress should be monitored (e.g., by HPLC or MS). Longer incubation can improve efficiency but may also increase hydrolysis.[14]
Temperature 4°C to Room Temperature (25°C)4°C to Room Temperature (25°C)Lower temperatures can be used to slow down the reaction and minimize side reactions or degradation of sensitive molecules.[9][14]
Solvent Aqueous BufferAqueous BufferThe crosslinker should first be dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[5][14][15]

Experimental Protocols

This section provides a general two-stage protocol for first dimerizing two thiol-containing peptides and then conjugating the resulting dimer to an amine-containing molecule.

Protocol 1: Dimerization of Thiol-Containing Peptides

G cluster_prep Preparation cluster_reaction Reaction (pH 6.5 - 7.5) cluster_analysis Analysis & Purification P1 Prepare Peptide Solutions (Peptide A-SH, Peptide B-SH) in Degassed Buffer P2 Reduce Disulfide Bonds (Optional, use TCEP) P1->P2 P3 Prepare Crosslinker Stock (Dissolve in anhydrous DMSO/DMF) P2->P3 R2 Add Crosslinker Stock to Peptide Mix (Molar Ratio: Peptides:Linker = 2:1) P3->R2 R1 Combine Peptide Solutions R1->R2 R3 Incubate for 1-4 hours at Room Temperature R2->R3 A1 Monitor Reaction Progress (LC-MS / RP-HPLC) R3->A1 A2 Purify Dimerized Product (RP-HPLC) A1->A2

Materials:

  • Thiol-containing peptides (Peptide A and Peptide B)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17]

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptides in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.[18]

  • (Optional) Reduction of Disulfides: If the peptides have formed intermolecular or intramolecular disulfide bonds, they must be reduced. Add a 10-50 fold molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature.[9][18]

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[14][15] The reagent is moisture-sensitive.[14]

  • Reaction Initiation: Add the crosslinker stock solution to the combined peptide solution. The final molar ratio should be approximately 2 moles of total peptide thiol groups to 1 mole of the bis-maleimide crosslinker.

  • Incubation: Gently mix the reaction and allow it to proceed for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light if any components are light-sensitive.

  • Monitoring and Purification: Monitor the reaction progress by analyzing small aliquots via RP-HPLC or LC-MS. Once the desired dimerized product is formed, purify the product from excess reagents and unreacted peptides using RP-HPLC.[17][19] The purified, dimerized peptide intermediate with the active TFP ester can be lyophilized and stored at -20°C or colder for the next step.

Protocol 2: Conjugation to an Amine-Containing Molecule

Materials:

  • Purified, dimerized peptide intermediate (from Protocol 1)

  • Amine-containing molecule (e.g., carrier protein, labeled peptide)

  • Conjugation Buffer: Borate buffer (50 mM) or Bicarbonate buffer (100 mM), pH 7.5-8.0. Do not use Tris or other amine-containing buffers.[14]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification System: RP-HPLC or Size-Exclusion Chromatography (SEC), depending on the final product size.

Procedure:

  • Reagent Preparation: Dissolve the purified dimerized peptide and the target amine-containing molecule in the Conjugation Buffer.

  • Reaction Initiation: Combine the dimerized peptide and the amine-containing molecule. A molar excess of the dimer (e.g., 2-5 fold) is often used to ensure efficient labeling of the target molecule.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted TFP esters. Incubate for an additional 15-30 minutes.[14]

  • Purification: Purify the final conjugate to remove unreacted molecules and quenching buffer. For peptide-peptide conjugates, RP-HPLC is suitable.[17] For larger protein conjugates, SEC (gel filtration) is often preferred.

  • Analysis: Characterize the final product using appropriate methods such as SDS-PAGE, LC-MS, and UV-Vis spectroscopy to confirm conjugation and determine purity.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Dimerization Yield - Incomplete reduction of peptide disulfide bonds.- Hydrolysis of maleimide groups.- Incorrect pH.- Ensure complete reduction with sufficient TCEP.[15]- Prepare crosslinker stock solution immediately before use in anhydrous solvent.[2][14]- Verify the reaction buffer pH is between 6.5 and 7.5.[12]
Low Final Conjugation Yield - Hydrolysis of TFP ester.- Inactive (protonated) amine group on target.- Competing reaction from amine-containing buffer.- Minimize time the TFP ester is in aqueous solution before reacting.[14]- Ensure conjugation buffer pH is between 7.5 and 8.0 to deprotonate primary amines.[5][13]- Use non-amine buffers like borate, carbonate, or HEPES.[14]
Formation of Multiple Products / Aggregation - Cross-reactivity of maleimides with amines.- Non-specific binding.- Hydrophobicity of the conjugate.- Strictly maintain the dimerization pH below 7.5 to ensure maleimide specificity for thiols.[1]- The PEG4 spacer is designed to reduce aggregation, but if it persists, consider altering buffer salt concentration or adding mild detergents.
Unreacted Starting Material - Insufficient molar excess of one reagent.- Short reaction time.- Optimize the molar ratio of the reactants. A slight excess of the labeling reagent is common.[11]- Increase the incubation time and monitor progress by HPLC/MS.[14]

Applications and Conceptual Visualization

The this compound is a powerful tool for constructing complex biomolecules. A key application is the creation of bivalent ligands. A bivalent ligand can bind to two receptor sites simultaneously, often leading to a significant increase in binding affinity and avidity compared to its monovalent counterparts. This is particularly relevant in drug development for targeting cell surface receptors.

G cluster_ligand Bivalent Ligand Construction cluster_receptor Target Receptor Dimer P1 Peptide Ligand 1 Linker Bis-Mal-Lysine Scaffold P1->Linker P2 Peptide Ligand 2 P2->Linker R1 Receptor 1 Linker->R1 Binding R2 Receptor 2 Linker->R2 Binding

References

Application Notes and Protocols for Bioconjugation using Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bis-Mal-Lysine-PEG4-TFP ester in bioconjugation. This heterotrifunctional linker is a powerful tool for creating complex bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.

Introduction to this compound

This compound is a versatile crosslinker featuring a central lysine (B10760008) core, providing a branched structure.[][2] This core is flanked by two maleimide (B117702) groups and a polyethylene (B3416737) glycol (PEG) spacer of four units, which terminates in a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester.[][2] The maleimide moieties are specifically reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds, while the TFP ester efficiently reacts with primary and secondary amines to create robust amide linkages.[3][4] The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate.[2]

This unique architecture allows for the sequential or simultaneous conjugation of multiple molecules. For instance, it can be used to link a payload molecule to an antibody that has been engineered to contain free cysteines, and subsequently attach a third molecule, such as an imaging agent or a cell-penetrating peptide, via the TFP ester. Its primary applications are in protein crosslinking, the development of multifunctional probes, and the construction of ADCs.[2]

Key Features and Advantages

  • Heterotrifunctionality : The presence of two distinct reactive functionalities (maleimide and TFP ester) allows for controlled, stepwise conjugation strategies.[3][4]

  • Thiol-Specific Ligation : The dual maleimide groups enable the crosslinking of molecules containing sulfhydryl groups, such as reduced interchain disulfides in antibodies or engineered cysteines.[3][4][5]

  • Amine-Reactive TFP Ester : TFP esters exhibit superior hydrolytic stability and higher reactivity towards amines compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation.[3][4]

  • Enhanced Solubility : The hydrophilic PEG4 spacer improves the solubility of the linker and the final bioconjugate in aqueous buffers, which can reduce aggregation and improve pharmacokinetic properties.[2]

  • Defined Spacer Length : The discrete PEG length provides a defined distance between the conjugated molecules, which can be crucial for maintaining their biological activity.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the conjugation of a therapeutic payload to an antibody using a bis-maleimide linker and for the subsequent stability assessment of the resulting ADC. Please note that this data is representative and optimization is required for specific applications and molecules.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) for a Trastuzumab-Payload Conjugate

ParameterValueMethod of Determination
Target DAR4Stoichiometric control of linker-payload to antibody
Achieved Average DAR3.7Hydrophobic Interaction Chromatography (HIC)
DAR Distribution (Species)DAR 0: 5%DAR 2: 15%DAR 4: 70%DAR 6: 10%Mass Spectrometry (LC-MS)
Conjugation Efficiency~92.5%Calculated from average DAR

Table 2: Illustrative Stability of a Bis-Maleimide Linked ADC in Human Plasma

Time PointAverage DAR% Monomer% Aggregates
0 hours3.799.10.9
24 hours3.698.51.5
72 hours3.497.82.2
1 week3.196.53.5

Experimental Protocols

General Two-Step Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes a general method for conjugating a thiol-containing payload to an antibody via the bis-maleimide groups of the linker, followed by the attachment of a secondary molecule via the TFP ester.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Reducing agent (e.g., TCEP or DTT)

  • This compound

  • Thiol-containing payload molecule

  • Amine-containing secondary molecule (e.g., a fluorescent dye)

  • Anhydrous DMSO or DMF

  • Reaction buffers (e.g., phosphate (B84403) buffer, borate (B1201080) buffer)

  • Quenching reagent (e.g., N-acetylcysteine, Tris buffer)

  • Desalting columns or tangential flow filtration (TFF) system for purification

Protocol:

  • Antibody Reduction (to expose thiol groups):

    • Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer.

    • Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.

    • Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column or TFF, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

  • Conjugation of Payload to Linker (Pre-formation of Linker-Payload):

    • Dissolve the this compound and the thiol-containing payload in anhydrous DMSO or DMF to prepare stock solutions.

    • In a separate reaction, react the linker with a 2-fold molar excess of the thiol-containing payload in a suitable buffer (pH 6.5-7.5) for 1-2 hours at room temperature. This will form the linker with two payload molecules attached.

  • Conjugation of Linker-Payload to Reduced Antibody:

    • Add the pre-formed linker-payload complex to the reduced antibody solution at a 5-10 fold molar excess.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the unreacted maleimide groups by adding a 10-fold molar excess of N-acetylcysteine and incubate for 20 minutes.

  • Conjugation of Secondary Molecule to ADC:

    • Adjust the pH of the ADC solution to 7.5-8.0.

    • Add the amine-containing secondary molecule at a 5-10 fold molar excess.

    • Incubate for 1-2 hours at room temperature.

    • Quench the TFP ester reaction by adding Tris buffer to a final concentration of 50 mM.

  • Purification and Characterization:

    • Purify the final ADC conjugate using size-exclusion chromatography (SEC) or TFF to remove unreacted components.

    • Characterize the ADC for Drug-to-Antibody Ratio (DAR) using HIC or LC-MS, and assess aggregation by SEC.

Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the average DAR and the distribution of different DAR species.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the mass of the intact ADC and its subunits, allowing for the accurate determination of the DAR.[4][6]

  • Stability Assessment:

    • Incubate the ADC in human plasma at 37°C for various time points.

    • At each time point, analyze the sample by HIC or LC-MS to determine the change in average DAR, which indicates the stability of the linker-drug bond.

    • Use SEC to monitor for the formation of aggregates over time.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_secondary_conjugation Secondary Conjugation cluster_purification Purification & Analysis Antibody Antibody (e.g., Trastuzumab) Reduction Add TCEP/DTT Antibody->Reduction Reduced_Ab Reduced Antibody (Exposed Thiols) Reduction->Reduced_Ab Conjugation_Step React with Reduced Ab Reduced_Ab->Conjugation_Step Linker_Payload Linker-Payload Complex (Bis-Mal-Lysine-PEG4-Payload) Linker_Payload->Conjugation_Step ADC_intermediate Intermediate ADC Conjugation_Step->ADC_intermediate Secondary_Conjugation_Step React with ADC Intermediate ADC_intermediate->Secondary_Conjugation_Step Secondary_Molecule Amine-containing Secondary Molecule Secondary_Molecule->Secondary_Conjugation_Step Final_ADC Final ADC Purification Purification (SEC/TFF) Final_ADC->Purification Characterization Characterization (HIC, LC-MS, SEC) Purification->Characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

Logical Relationship of Components

Linker_Components Linker This compound Bis-Maleimide 1 Bis-Maleimide 2 Lysine Core PEG4 Spacer TFP Ester Thiol_Payload Thiol-containing Payload Linker:bm1->Thiol_Payload Thioether Bond Amine_Molecule Amine-containing Molecule Linker:tfp->Amine_Molecule Amide Bond Antibody Antibody (Thiol Groups) Linker:bm2->Antibody Thioether Bond

Caption: Reactive components of the this compound linker.

Signaling Pathway Inhibition by an ADC

The following diagram illustrates the inhibition of the HER2 signaling pathway in a cancer cell by an ADC constructed with a bis-maleimide linker.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (e.g., Trastuzumab-based) HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization & Lysosomal Trafficking ADC->Internalization Receptor-mediated endocytosis HER2_dimer HER2 Dimerization HER2->HER2_dimer Blocks Dimerization PI3K PI3K HER2_dimer->PI3K Inhibited RAS RAS HER2_dimer->RAS Inhibited AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload_Release Payload Release Internalization->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death Induces Apoptosis

Caption: ADC-mediated inhibition of the HER2 signaling pathway.

References

Application Notes and Protocols for Bis-Mal-Lysine-PEG4-TFP Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Bis-Mal-Lysine-PEG4-TFP ester in bioconjugation, with a focus on its reaction with thiol-containing molecules. This heterobifunctional crosslinker is a valuable tool for creating stable bioconjugates, including antibody-drug conjugates (ADCs), by linking thiol- and amine-containing molecules.

Introduction to this compound

This compound is a versatile crosslinking reagent featuring two maleimide (B117702) groups and one tetrafluorophenyl (TFP) ester group.[1] The maleimide groups react specifically with sulfhydryl (thiol) groups, while the TFP ester reacts with primary and secondary amines to form stable amide bonds.[2][3] The central lysine (B10760008) core provides a branched structure, and the polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces aggregation.[1][4]

The dual reactivity of this linker allows for sequential or one-pot conjugation strategies. The maleimide-thiol reaction is highly selective within a specific pH range, making it ideal for targeting cysteine residues in proteins or other thiol-modified molecules.[5] TFP esters offer greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, particularly at basic pH, providing a wider window for conjugation to amines.[3][6][7]

Reaction Chemistry and Selectivity

The utility of this compound lies in the orthogonal reactivity of its functional groups.

  • Maleimide-Thiol Reaction: The maleimide groups undergo a Michael addition reaction with thiol groups to form a stable thioether bond.[3] This reaction is most efficient and selective for thiols at a pH range of 6.5-7.5.[2][4][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5] Above pH 7.5, the maleimide group can also react with amines, and the maleimide ring becomes more susceptible to hydrolysis, rendering it unreactive.[3][5][8]

  • TFP Ester-Amine Reaction: The TFP ester reacts with primary and secondary amines via nucleophilic acyl substitution to form a stable amide bond.[2][3] The optimal pH for this reaction is between 7.5 and 8.0.[2][3] TFP esters are less prone to hydrolysis than NHS esters, which can be a significant advantage in aqueous conjugation reactions.[6][9]

Key Experimental Parameters and Optimization

Successful conjugation with this compound requires careful control of several experimental parameters.

pH Control

The pH of the reaction buffer is the most critical factor for controlling the selectivity of the conjugation.

  • For thiol-specific conjugation: Maintain a pH between 6.5 and 7.5.[2][5] A pH at the lower end of this range (6.5-7.0) will maximize selectivity for thiols over amines.[5]

  • For subsequent amine conjugation: After the thiol reaction, the pH can be raised to 7.5-8.0 to facilitate the reaction of the TFP ester with an amine-containing molecule.[2][3]

Buffer Selection

The choice of buffer is crucial to avoid interference with the conjugation reaction.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used.[10][11] Ensure the buffer concentration is between 10-100 mM.[10][11]

  • Buffers to Avoid:

    • For the maleimide-thiol reaction, avoid buffers containing thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[10]

    • For the TFP ester-amine reaction, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule.[12][13]

Temperature and Reaction Time

The reaction rate is dependent on temperature.

  • Room Temperature (20-25°C): Generally allows for faster reaction times, typically ranging from 30 minutes to 2 hours for the maleimide-thiol reaction.[8][10]

  • 4°C: Results in slower reaction rates and may require overnight incubation (8-16 hours) to achieve high conjugation efficiency.[10] This temperature is recommended for sensitive proteins to minimize degradation.[10][11]

  • 37°C: Can be used to accelerate the reaction, with typical times around 30 minutes, but may not be suitable for all biomolecules.[10]

Molar Ratio of Reactants

The molar ratio of the linker to the thiol-containing molecule should be optimized for each specific application. A molar excess of the this compound is generally used to drive the reaction to completion. A starting point of a 10-20 fold molar excess of the maleimide reagent to the protein is recommended.[10][11][14]

Experimental Protocols

General Protocol for Protein Thiol Conjugation

This protocol describes the conjugation of the maleimide groups of this compound to a thiol-containing protein.

Materials:

  • Thiol-containing protein

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 10-100 mM PBS, HEPES, or Tris, pH 7.0-7.5 (degassed)[11]

  • Reducing agent (if necessary): TCEP (Tris(2-carboxyethyl)phosphine)

  • Quenching reagent (optional): e.g., free cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[11] Remove excess TCEP by dialysis or desalting column.

  • Linker Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.[5]

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.[11]

  • Conjugation Reaction:

    • Add the linker stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point).[11][14] Add the linker dropwise while gently stirring.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.[11]

  • Quenching (Optional):

    • To stop the reaction, a small molecule thiol like cysteine can be added to react with any remaining maleimide groups.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., Sephadex) or dialysis.[11][14]

Characterization of the Conjugate
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to monitor the reaction progress and purify the final conjugate.[10]

  • Mass Spectrometry (MS): To confirm successful conjugation and determine the number of linker molecules conjugated per protein (e.g., drug-to-antibody ratio, DAR).[10]

  • Ellman's Assay: To quantify the number of free thiols remaining after conjugation.[10]

Data Presentation

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity.[5][10] Higher pH increases reaction with amines and maleimide hydrolysis.[5]
Temperature 4°C to 25°C4°C for sensitive proteins (overnight reaction).[10][11] Room temperature for faster kinetics (30 min - 2 hours).[10]
Molar Excess of Linker 10-20 foldA good starting point to drive the reaction to completion.[10][11][14]
Buffers PBS, HEPES, Tris (10-100 mM)Must be free of thiol-containing compounds.[10][11]

Table 2: pH Effects on Maleimide Reactivity

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5 SlowHigh-
6.5 - 7.5 OptimalHighMinimal
> 7.5 FastDecreasedAmine reaction, Maleimide hydrolysis[5][10]

Stability of the Conjugate

The thioether bond formed between the maleimide and thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[15][16][17] This can lead to the release of the conjugated molecule. The stability of the maleimide-thiol adduct can be improved by hydrolysis of the succinimide (B58015) ring, which is favored by electron-withdrawing N-substituents.[18]

Visualizations

Reaction_Mechanism Reaction Mechanism of this compound cluster_thiol_reaction Maleimide-Thiol Reaction (pH 6.5-7.5) cluster_amine_reaction TFP Ester-Amine Reaction (pH 7.5-8.0) Thiol_Molecule Protein-SH Thioether_Bond Stable Thioether Conjugate Thiol_Molecule->Thioether_Bond Michael Addition Maleimide This compound Maleimide->Thioether_Bond TFP_Ester Thioether Conjugate Amine_Molecule Drug-NH2 Amide_Bond Stable Amide Conjugate (ADC) Amine_Molecule->Amide_Bond Nucleophilic Acyl Substitution TFP_Ester->Amide_Bond

Caption: Sequential conjugation using this compound.

Experimental_Workflow Experimental Workflow for Protein Conjugation Start Start: Thiol-containing Protein Reduction Reduction of Disulfides (optional, with TCEP) Start->Reduction Buffer_Exchange Buffer Exchange to Thiol-free Buffer (pH 6.5-7.5) Reduction->Buffer_Exchange Add_Linker Add this compound Buffer_Exchange->Add_Linker Incubation Incubate (RT for 2h or 4°C overnight) Add_Linker->Incubation Purification1 Purification (Size-Exclusion Chromatography) Incubation->Purification1 Characterization Characterization (MS, HPLC) Purification1->Characterization Final_Product Final Conjugate Characterization->Final_Product

Caption: General workflow for protein conjugation with the linker.

Storage and Handling

  • Store this compound at -20°C, protected from moisture.[5][19] Allow the product to equilibrate to room temperature before opening.[5]

  • Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[5][11] Do not store the linker in aqueous solutions due to the risk of hydrolysis.[5]

  • Store final protein conjugates at 4°C for short-term use. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.[11][14] The addition of BSA (5-10 mg/mL) and sodium azide (B81097) (0.01-0.03%) can prevent denaturation and microbial growth.[11][14]

References

Application Notes and Protocols for Bis-Mal-Lysine-PEG4-TFP Ester Amine Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the reaction conditions for the heterobifunctional crosslinker, Bis-Mal-Lysine-PEG4-TFP ester, with a primary focus on its amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester moiety.

Introduction

The this compound is a versatile heterobifunctional crosslinking reagent used in bioconjugation. Its structure comprises two thiol-reactive maleimide (B117702) groups and one amine-reactive TFP ester.[1][2] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the molecule and its conjugates.[2][3] This reagent is particularly valuable for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), by allowing for the sequential and specific linkage of different molecules.

The key to successfully using this crosslinker lies in understanding the distinct optimal pH conditions for each of its reactive groups to control the specificity of the conjugation.

Chemical Reactivity and Optimal pH

The this compound possesses two types of reactive moieties, each with a distinct pH optimum for its conjugation reaction.

TFP Ester (Amine-Reactive)

The TFP ester reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on a protein, to form a stable amide bond.[1][4] TFP esters are notable for being more resistant to hydrolysis in aqueous solutions, especially at basic pH, compared to the more common N-hydroxysuccinimide (NHS) esters.[5][6][7] This enhanced stability leads to more efficient and reproducible conjugation reactions.[8]

The reaction is highly pH-dependent because it requires the amine to be in a non-protonated state to act as a nucleophile.[9][10] The optimal pH range for the TFP ester-amine reaction is generally between 7.5 and 9.0 .[1][9][11]

Maleimide (Thiol-Reactive)

The two maleimide groups react with thiol (sulfhydryl) groups, typically from cysteine residues, through a Michael addition to form a stable thioether bond.[12][13][14] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5 .[1][12][14][15]

Above pH 7.5, the maleimide group can lose its selectivity and begin to react with amines.[1][12] Furthermore, the maleimide ring is susceptible to hydrolysis at alkaline pH, which opens the ring to form a non-reactive maleamic acid, thus preventing conjugation with thiols.[12][15]

Summary of pH-Dependent Reactivity

The choice of pH is the most critical parameter for controlling the specificity of the conjugation. The following table summarizes the reaction characteristics at different pH ranges.

pH RangeTFP Ester Reactivity (Amine)Maleimide Reactivity (Thiol)Key Considerations
6.5 - 7.5 Minimal/SlowOptimal Ideal for selective maleimide-thiol conjugation.[12][14][15] TFP ester is largely unreactive.
7.5 - 8.5 Optimal Fast, but with decreasing selectivityOptimal range for the TFP ester-amine reaction.[1] Maleimide will react with both thiols and amines.[12]
> 8.5 Optimal Fast, but low selectivityHigh rate of TFP ester-amine reaction.[9] Significant competing reaction of maleimide with amines and increased rate of maleimide hydrolysis.[12][15]

Experimental Protocols

Buffer Selection

Proper buffer selection is crucial for a successful conjugation reaction.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, or sodium bicarbonate buffers are recommended.[9][16][17]

  • Buffers to Avoid: Do not use buffers containing primary amines, such as Tris (tris-hydroxymethyl aminomethane) or glycine, as they will compete with the target molecule for reaction with the TFP ester.[16][17]

Protocol 1: Amine-Specific Conjugation (TFP Ester Reaction)

This protocol is designed to favor the reaction of the TFP ester with a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 7.5-8.5.

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.[9]

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare the Biomolecule: Dissolve the amine-containing molecule in the Reaction Buffer to a concentration of 1-10 mg/mL.[18]

  • Prepare the Crosslinker: Immediately before use, dissolve the this compound in a small amount of DMF or DMSO.

  • Initiate Conjugation: Add the dissolved crosslinker to the biomolecule solution. A 5 to 20-fold molar excess of the crosslinker over the biomolecule is a common starting point.

  • Incubate: Allow the reaction to proceed for 1 to 4 hours at room temperature or overnight at 4°C.[17][18]

  • Quench the Reaction: Add Quenching Buffer to stop the reaction by consuming any unreacted TFP ester. Incubate for 30-60 minutes.

  • Purify the Conjugate: Remove excess crosslinker and reaction by-products using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Two-Step Sequential Conjugation

This protocol is ideal for creating a conjugate between a thiol-containing molecule and an amine-containing molecule. It involves first reacting the maleimide groups, purifying the intermediate, and then reacting the TFP ester.

Step A: Maleimide-Thiol Reaction

  • Prepare Thiol-Molecule: Dissolve the thiol-containing molecule in a suitable buffer at pH 6.5-7.5 (e.g., phosphate buffer with EDTA to prevent disulfide bond formation).

  • Prepare Crosslinker: Dissolve the this compound in a small volume of DMF or DMSO.

  • React: Add the crosslinker to the thiol-molecule solution (a 10-20 fold molar excess of the maleimide reagent is a good starting point) and incubate for 1-2 hours at room temperature or overnight at 4°C.[15]

  • Purify Intermediate: Remove unreacted crosslinker and thiol-molecule immediately via desalting column or dialysis into the buffer for the next step (pH 7.5-8.5).

Step B: TFP Ester-Amine Reaction

  • Prepare Amine-Molecule: Dissolve the target amine-containing molecule in a reaction buffer at pH 7.5-8.5 .

  • React: Add the purified intermediate from Step A to the amine-molecule solution.

  • Incubate, Quench, and Purify: Follow steps 4, 5, and 6 from Protocol 1 to complete the conjugation and purify the final product.

Visual Diagrams

The following diagrams illustrate the chemical reactions and a general workflow for using the this compound.

Caption: TFP ester reaction with a primary amine.

Caption: Maleimide reaction with a thiol group.

Two_Step_Workflow start Start: Prepare Reagents step1 Step 1: Maleimide-Thiol Reaction (pH 6.5 - 7.5) start->step1 purify1 Purify Intermediate Conjugate (e.g., Desalting Column) step1->purify1 step2 Step 2: TFP Ester-Amine Reaction (pH 7.5 - 8.5) purify1->step2 quench Quench Reaction (e.g., Tris Buffer) step2->quench purify2 Purify Final Conjugate (e.g., SEC) quench->purify2 end End: Characterize Conjugate purify2->end

Caption: Workflow for a two-step sequential conjugation.

References

Application Notes and Protocols for Protein Crosslinking with Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Mal-Lysine-PEG4-TFP ester is a heterobifunctional crosslinking reagent designed for the covalent conjugation of biomolecules. This reagent features two maleimide (B117702) groups and one 2,3,5,6-tetrafluorophenyl (TFP) ester, providing a versatile tool for creating specific and stable linkages between proteins or other macromolecules. The maleimide groups react specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues, while the TFP ester targets primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins.[1][2][3][4][5][6][7] The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the crosslinker in aqueous solutions.[6]

TFP esters, similar to the more common N-hydroxysuccinimide (NHS) esters, react with primary amines to form stable amide bonds.[4][5][8] However, TFP esters exhibit greater resistance to hydrolysis, particularly at the basic pH levels often used for amine reactions, offering a wider window for conjugation and potentially higher yields.[4][5][8][9][10]

This document provides a detailed guide for utilizing this compound in protein crosslinking applications, including experimental protocols, data presentation, and visualizations to aid in the successful design and execution of your experiments.

Chemical Reaction Scheme

The crosslinking process with this compound is a two-step reaction. First, the TFP ester reacts with primary amines on the first protein (Protein 1). Subsequently, the maleimide groups react with free sulfhydryl groups on the second protein (Protein 2), which may require prior reduction of disulfide bonds.

cluster_step1 Step 1: TFP Ester Reaction with Protein 1 (Amine) cluster_step2 Step 2: Maleimide Reaction with Protein 2 (Thiol) Protein1 Protein 1 (with primary amines, e.g., Lysine) Activated_Protein1 Activated Protein 1 (Maleimide-functionalized) Protein1->Activated_Protein1 pH 7.5-8.0 Crosslinker This compound Crosslinker->Activated_Protein1 TFP Tetrafluorophenol (byproduct) Activated_Protein1->TFP Activated_Protein1_2 Activated Protein 1 (from Step 1) Protein2 Protein 2 (with free sulfhydryls, e.g., Cysteine) Conjugate Protein 1-Protein 2 Conjugate Protein2->Conjugate Activated_Protein1_2->Conjugate pH 6.5-7.5

Caption: Reaction scheme for two-step protein conjugation.

Experimental Workflow

A typical experimental workflow for protein-protein conjugation using this compound involves preparation of the proteins, a two-step crosslinking reaction, and subsequent purification and analysis of the conjugate.

cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Purification & Analysis p1 Prepare Protein 1 in amine-free buffer (e.g., PBS, HEPES) r1 Step 1: React Protein 1 with this compound p1->r1 p2 Prepare Protein 2 (reduce disulfide bonds if necessary) r3 Step 2: React activated Protein 1 with Protein 2 p2->r3 r2 Remove excess crosslinker (e.g., desalting column) r1->r2 r2->r3 r4 Quench reaction (e.g., with free cysteine) r3->r4 a1 Purify conjugate (e.g., SEC, IEX) r4->a1 a2 Characterize conjugate (e.g., SDS-PAGE, Mass Spectrometry) a1->a2

References

Application Notes and Protocols for Surface Functionalization using Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Bis-Mal-Lysine-PEG4-TFP ester in surface functionalization applications. This heterobifunctional crosslinker is a versatile tool for the covalent immobilization of biomolecules on various substrates, enabling the development of advanced diagnostics, targeted drug delivery systems, and other nanomedical applications.

Introduction

This compound is a unique crosslinker featuring two maleimide (B117702) groups and one 2,3,5,6-tetrafluorophenyl (TFP) ester.[1] The maleimide groups react specifically with sulfhydryl (thiol) groups, while the TFP ester efficiently reacts with primary amines to form stable amide bonds.[2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and minimizes steric hindrance, making this linker ideal for bioconjugation in aqueous environments.[4][5] This molecule is particularly well-suited for a two-step conjugation strategy, allowing for the precise attachment of thiol-containing molecules to amine-functionalized surfaces.[6]

Product Information

PropertyValueReference(s)
Molecular Weight 843.77 g/mol [7]
Chemical Formula C₃₇H₄₅F₄N₅O₁₃[7]
Purity >98%[7]
Spacer Arm PEG4[4]
Reactive Groups 2x Maleimide, 1x TFP ester[4]
Storage Store at –20 °C in a sealed, light- and moisture-protected container.[4]
Solubility Soluble in organic solvents such as DMSO and DMF.[8]

Reaction Schematics and Mechanisms

The utility of this compound lies in its two distinct reactive functionalities, which can be addressed sequentially under different pH conditions.

TFP Ester Reaction with Primary Amines

The TFP ester reacts with primary amines (e.g., on a functionalized surface or the lysine (B10760008) residues of a protein) to form a stable amide bond. TFP esters are known for their high reactivity and greater stability against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, particularly at basic pH.[2][9][10]

TFP_Ester_Reaction

Maleimide Reaction with Thiols

The maleimide groups react with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, via a Michael addition reaction.[3] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5, forming a stable thioether bond.[3][11]

Maleimide_Thiol_Reaction

Experimental Protocols

The following protocols provide a general framework for the functionalization of an amine-coated surface and subsequent immobilization of a thiol-containing biomolecule. Optimization of reaction times, concentrations, and buffer conditions may be necessary for specific applications.

Protocol 1: Functionalization of an Amine-Coated Surface

This protocol describes the attachment of this compound to a surface presenting primary amine groups.

Materials:

  • Amine-functionalized substrate (e.g., aminosilane-coated glass slide, amine-functionalized nanoparticles)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.0

  • Washing Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use to minimize hydrolysis.[8]

  • Surface Preparation: If using nanoparticles, disperse them in the Reaction Buffer to a final concentration of 1-5 mg/mL.[6] For planar surfaces, ensure they are clean and dry.

  • Conjugation Reaction:

    • For nanoparticles in suspension, add the linker stock solution to the nanoparticle suspension. A 10-50 fold molar excess of the linker is a good starting point.

    • For planar surfaces, immerse the substrate in a solution of the linker in Reaction Buffer.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.[6]

  • Washing:

    • For nanoparticles, centrifuge the suspension to pellet the functionalized particles. Remove the supernatant and resuspend the pellet in Washing Buffer. Repeat this washing step 2-3 times.

    • For planar surfaces, rinse thoroughly with Washing Buffer.

  • Quenching (Optional but Recommended): To quench any unreacted TFP esters, incubate the functionalized surface with the Quenching Solution for 15-30 minutes.

  • Final Wash: Wash the surface again with Washing Buffer to remove the quenching agent and any byproducts. The maleimide-functionalized surface is now ready for the next step.

Protocol1_Workflow

Protocol 2: Immobilization of a Thiol-Containing Biomolecule

This protocol outlines the conjugation of a thiol-containing biomolecule (e.g., a cysteine-containing peptide or a reduced antibody) to the maleimide-functionalized surface.

Materials:

  • Maleimide-functionalized surface (from Protocol 1)

  • Thiol-containing biomolecule

  • Conjugation Buffer: PBS, pH 6.5-7.5

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds

  • Washing Buffer: PBS, pH 7.4, with 0.05% Tween-20 (optional, to reduce non-specific binding)

Procedure:

  • Biomolecule Preparation (if necessary): If the thiol groups on the biomolecule are in the form of disulfide bonds, they must be reduced. Dissolve the biomolecule in Conjugation Buffer and add a 5-10 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.[6]

  • Conjugation Reaction:

    • Dissolve the thiol-containing biomolecule in Conjugation Buffer.

    • Incubate the maleimide-functionalized surface with the biomolecule solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. A 2:1 to 5:1 molar ratio of maleimide groups on the surface to the thiol-containing biomolecule is a common starting point.[4][11]

  • Washing: Wash the surface thoroughly with Washing Buffer to remove any unbound biomolecules.

  • Storage: Store the functionalized surface in a suitable buffer at 4°C.

Protocol2_Workflow

Optimization and Troubleshooting

ParameterRecommendationRationale and TroubleshootingReference(s)
pH Control TFP ester reaction: pH 7.5-8.0. Maleimide reaction: pH 6.5-7.5.At pH > 7.5, maleimides can react with amines and are more susceptible to hydrolysis. Below pH 6.5, the maleimide-thiol reaction is slow.[3][8][11]
Molar Ratios Start with a 10-20 fold molar excess of the linker for surface functionalization and a 2:1 to 5:1 molar ratio of maleimide to thiol for biomolecule capture.Excess linker ensures efficient surface coverage. Optimizing the maleimide-to-thiol ratio maximizes conjugation efficiency while minimizing waste.[11][12]
Reaction Time TFP ester reaction: 1-2 hours. Maleimide reaction: 1-2 hours at room temperature or overnight at 4°C.Shorter times at room temperature are often sufficient, while longer incubations at 4°C can be beneficial for sensitive biomolecules.[6]
Reagent Stability Prepare linker solutions fresh in anhydrous solvent. Store stock solutions at -20°C or -80°C.TFP esters and maleimides are susceptible to hydrolysis in aqueous solutions.[8][9]
Low Conjugation Efficiency Ensure complete reduction of disulfide bonds in the biomolecule. Verify the activity of the maleimide and TFP ester groups. Optimize pH and molar ratios.Incomplete reduction of thiols is a common cause of low efficiency in maleimide conjugations.[6]

Applications

The ability to create surfaces with specifically immobilized biomolecules opens up a wide range of applications in research and development:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[4][11]

  • Biosensors and Diagnostics: Immobilization of antibodies, enzymes, or nucleic acids on sensor surfaces for the detection of specific analytes.[3]

  • Targeted Drug Delivery: Functionalization of nanoparticles or liposomes with targeting ligands to enhance delivery to specific cells or tissues.[5]

  • Proteomics: Creation of protein arrays for studying protein-protein interactions.[3]

By providing a robust and versatile method for surface functionalization, this compound is a valuable tool for advancing a wide range of biomedical and biotechnological applications.

References

Application Notes and Protocols for Bis-Mal-Lysine-PEG4-TFP Ester in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Mal-Lysine-PEG4-TFP ester is a heterobifunctional crosslinker designed for the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs).[1][][3][4][5] Its unique structure, featuring two maleimide (B117702) groups and one tetrafluorophenyl (TFP) ester, allows for the precise and stable conjugation of therapeutic agents to targeting moieties such as antibodies. The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and flexibility of the resulting conjugate.[][6] This document provides detailed application notes and protocols for the use of this compound in drug delivery research and development.

Key Features and Applications

This compound offers several advantages for bioconjugation:

  • Dual Thiol-Reactive Maleimide Groups: Enable the conjugation of two thiol-containing molecules, such as reduced interchain cysteines in an antibody, forming stable thioether bonds.[][4][6]

  • Highly Reactive Amine-Reactive TFP Ester: Provides efficient and stable amide bond formation with primary amines, exhibiting greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters.[1][3][5][7]

  • Lysine Core: Acts as a scaffold, providing a branched structure for the attachment of multiple molecules.[][4]

  • PEG4 Spacer: The hydrophilic PEG4 linker improves the water solubility of the conjugate and provides spatial separation between the conjugated molecules.[][6]

These features make this compound a versatile tool for various applications in drug delivery, including:

  • Antibody-Drug Conjugates (ADCs): Serves as a linker to attach cytotoxic drugs to antibodies for targeted cancer therapy.[1][][3][4][5]

  • Protein Crosslinking: Bridges thiol- and amine-containing biomolecules to create stable conjugates.[][4]

  • Probe Development: Facilitates the construction of multifunctional probes for diagnostic and imaging applications.[][4]

  • Immobilization of Biomolecules: Enables the attachment of antibodies or other proteins to solid supports for various bioassays.[1][3][5]

Physicochemical and Reactivity Data

The following table summarizes the key physicochemical and reactivity properties of this compound.

PropertyValueReference
Molecular Weight 843.77 g/mol [3][7]
Chemical Formula C₃₇H₄₅F₄N₅O₁₃[3][7]
Purity ≥95%[]
Solubility Soluble in organic solvents like DMSO, DMF, and methylene (B1212753) chloride.[1][3][5][7]
Maleimide Reactivity Reacts with thiol groups at pH 6.5-7.5.[1][3][5][6]
TFP Ester Reactivity Reacts with primary amines at pH 7.5-8.0.[1][3][5]
Storage Store at -20°C, protected from moisture and light.[]

Experimental Protocols

Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol describes a two-step process for conjugating a thiol-containing drug to an antibody using this compound. First, the linker is reacted with the amine-containing drug, and then the linker-drug intermediate is conjugated to the reduced antibody.

Materials:

  • Antibody (e.g., IgG)

  • This compound

  • Thiol-containing drug

  • Reducing agent (e.g., TCEP)

  • Reaction Buffer A (e.g., PBS, pH 7.5-8.0)

  • Reaction Buffer B (e.g., PBS, pH 6.5-7.0)

  • Quenching reagent (e.g., Tris buffer)

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution in Reaction Buffer B.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate for 1-2 hours at room temperature to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column.

  • Linker-Drug Intermediate Formation:

    • Dissolve the amine-containing drug and a 1.2-fold molar excess of this compound in anhydrous DMSO.

    • Add the DMSO solution to Reaction Buffer A.

    • Incubate for 1-4 hours at room temperature.

  • Conjugation of Linker-Drug to Antibody:

    • Add the linker-drug intermediate solution to the reduced antibody solution at a 5 to 10-fold molar excess.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add Tris buffer to a final concentration of 50 mM to quench any unreacted TFP esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC using size-exclusion chromatography to remove unreacted linker-drug, free drug, and aggregated antibody.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SDS-PAGE and size-exclusion chromatography.

Protocol 2: Direct Conjugation to an Amine-Containing Biomolecule

This protocol outlines the direct conjugation of this compound to a biomolecule containing primary amines, followed by conjugation to a thiol-containing molecule.

Materials:

  • Amine-containing biomolecule (e.g., protein, peptide)

  • This compound

  • Thiol-containing molecule

  • Reaction Buffer A (e.g., PBS, pH 7.5-8.0)

  • Reaction Buffer B (e.g., PBS, pH 6.5-7.0)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Anhydrous DMSO

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Reaction of Linker with Amine-Containing Biomolecule:

    • Dissolve the amine-containing biomolecule in Reaction Buffer A.

    • Dissolve this compound in anhydrous DMSO and add it to the biomolecule solution at a 5 to 20-fold molar excess.

    • Incubate for 1-4 hours at room temperature.

    • Remove excess linker using a desalting column or dialysis.

  • Conjugation to Thiol-Containing Molecule:

    • Adjust the pH of the linker-biomolecule conjugate solution to 6.5-7.0 with Reaction Buffer B.

    • Add the thiol-containing molecule at a 2 to 5-fold molar excess per maleimide group.

    • Incubate for 1-2 hours at room temperature.

  • Quenching:

    • Add N-acetylcysteine to a final concentration of 2 mM to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Reduction cluster_step2 Step 2: Linker-Drug Activation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Purification & Analysis Antibody Antibody (IgG) Reduced_Ab Reduced Antibody (Free Thiols) Antibody->Reduced_Ab Incubate 1-2h, RT TCEP TCEP (Reducing Agent) TCEP->Reduced_Ab Reduced_Ab_ref Reduced Antibody Linker This compound Linker_Drug Linker-Drug Intermediate Linker->Linker_Drug Incubate 1-4h, RT pH 7.5-8.0 Drug Amine-Drug Drug->Linker_Drug Linker_Drug_ref Linker-Drug ADC_unpurified Unpurified ADC Purified_ADC Purified ADC ADC_unpurified->Purified_ADC SEC Reduced_Ab_ref->ADC_unpurified Incubate 1-2h, RT pH 6.5-7.5 Linker_Drug_ref->ADC_unpurified Analysis Characterization (DAR, Purity) Purified_ADC->Analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Generalized Mechanism of ADC Action

ADC_Mechanism cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Internalization & Drug Release cluster_action Cellular Action ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Drug Released Drug Lysosome->Released_Drug 4. Drug Release DNA_Damage DNA Damage / Microtubule Disruption Released_Drug->DNA_Damage 5. Cellular Target Engagement Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis-Mal-Lysine-PEG4-TFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bis-Mal-Lysine-PEG4-TFP ester crosslinker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.

Troubleshooting Guide

This section addresses common issues encountered during the conjugation process in a question-and-answer format.

Question 1: Why is my conjugation yield unexpectedly low or nonexistent?

Low conjugation efficiency can stem from several factors related to the reagents, reaction conditions, or the biomolecules themselves. Here are the primary areas to investigate:

  • Reagent Integrity: The this compound is sensitive to moisture. Improper storage or handling can lead to the hydrolysis of the TFP ester and the maleimide (B117702) groups, rendering the linker inactive.[1][2][3]

    • Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1] Store the reagent desiccated at -20°C.[1] Prepare stock solutions in an anhydrous, amine-free solvent such as DMSO or DMF immediately before use.[2][4]

  • Suboptimal Reaction Conditions: The two reactive ends of this linker have different optimal pH requirements.

    • Solution: For sequential conjugation, perform the reactions in a step-wise manner, adjusting the pH for each step. The maleimide-thiol conjugation is most selective and efficient at a pH of 6.5-7.5.[1][2][3][5][6] The TFP ester-amine reaction is optimal at a pH of 7.5-8.0.[1][7][8]

  • Inactive Biomolecules: The target functional groups on your protein, peptide, or other molecules may not be available for reaction.

    • Thiol (-SH) Unavailability: Cysteine residues may be forming disulfide bonds and are therefore unavailable for conjugation with the maleimide groups.[2][9] Thiols can also be oxidized by dissolved oxygen or metal ions.[2]

      • Solution: Reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[2][9] TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[2] If using DTT (Dithiothreitol), it must be completely removed before adding the maleimide linker.[2][9] Degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent re-oxidation.[2]

    • Amine (-NH2) Unavailability: At a pH that is too low, primary amines (like the N-terminus or the epsilon-amino group of lysine) will be protonated and thus unreactive.[10]

      • Solution: Ensure the buffer pH is within the optimal range of 7.5-8.0 for the TFP ester reaction.[1][7][8]

Question 2: I'm observing significant side reactions or a lack of specificity. What could be the cause?

Side reactions can lead to a heterogeneous product and complicate purification.

  • Maleimide Reaction with Amines: At a pH above 7.5, maleimides can lose their chemoselectivity for thiols and begin to react with primary amines.[1][3] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[3][5]

    • Solution: For the maleimide-thiol conjugation step, maintain the reaction pH strictly between 6.5 and 7.5.[1][2][3][5][6]

  • Hydrolysis of the TFP Ester: While TFP esters are more resistant to hydrolysis than NHS esters, they can still hydrolyze in aqueous solutions, especially at higher pH.[11][12][13]

    • Solution: Prepare the TFP ester stock solution in an anhydrous solvent and add it to the reaction buffer immediately before starting the conjugation. Avoid prolonged reaction times at a high pH.

  • Use of Incompatible Buffers: Buffers containing primary amines (e.g., Tris) or thiols (e.g., from DTT) will compete with your target molecules for reaction with the linker.

    • Solution: Use non-amine, non-thiol buffers such as PBS, HEPES, or MES for the conjugation reactions.[4][9] If your biomolecule is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to conjugation.[10]

Question 3: How can I optimize the molar ratio of the linker to my biomolecule?

The optimal molar ratio depends on the number of available functional groups on your biomolecule and potential steric hindrance.

  • Solution: A molar excess of the linker is generally used to drive the reaction to completion. For the maleimide-thiol reaction, a starting point of a 10- to 20-fold molar excess of the linker over the available free thiols is recommended.[2][9] For the TFP ester-amine reaction, a similar excess can be used. It is advisable to perform small-scale trial conjugations with varying molar ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio for your specific system empirically.[14]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? A1: The reagent should be stored at -20°C in a desiccated environment to prevent degradation from moisture.[1]

Q2: In what order should I perform the conjugations if I am reacting with both a thiol and an amine on different molecules? A2: It is generally recommended to perform the maleimide-thiol conjugation first at pH 6.5-7.5, followed by purification or buffer exchange, and then the TFP ester-amine conjugation at pH 7.5-8.0. This prevents the maleimide from reacting with amines at the higher pH required for the TFP ester reaction.

Q3: How can I confirm that my conjugation reaction was successful? A3: Several analytical techniques can be used to confirm conjugation, including SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (to determine the exact mass of the conjugate), and chromatography methods like size-exclusion (SEC) or reverse-phase HPLC.

Q4: What is the advantage of a TFP ester over an NHS ester? A4: TFP esters are more stable in aqueous solutions, particularly at the basic pH values often used for amine labeling, and are less susceptible to spontaneous hydrolysis compared to NHS esters.[7][8][11][12][13]

Q5: How do I remove excess, unreacted linker after the conjugation? A5: Due to the relatively small size of the linker, size-based purification methods are effective. These include dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).[15][16]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterMaleimide-Thiol ConjugationTFP Ester-Amine Conjugation
Optimal pH Range 6.5 - 7.5[1][3][5][6]7.5 - 8.0[1][7][8]
Recommended Buffers PBS, MES, HEPES (thiol-free)[9]PBS, Borate, HEPES (amine-free)
Starting Molar Excess 10-20 fold over available thiols[2][9]10-20 fold over available amines
Reaction Temperature Room Temperature (20-25°C)Room Temperature (20-25°C) or 4°C
Reaction Time 1-2 hours at RT or overnight at 4°C[16]1 hour at RT or 2-4 hours at 4°C[16]

Experimental Protocols

Protocol 1: Two-Step Sequential Conjugation of a Thiol-Containing Molecule and an Amine-Containing Molecule

Objective: To conjugate a thiol-containing molecule (Molecule A) and an amine-containing molecule (Molecule B) using the this compound linker.

Materials:

  • Molecule A (with free thiol)

  • Molecule B (with primary amines)

  • This compound

  • Anhydrous DMSO or DMF

  • Buffer A: PBS, pH 7.0 (degassed, containing 1-5 mM EDTA)

  • Buffer B: PBS, pH 7.8 (amine-free)

  • TCEP (if Molecule A has disulfide bonds)

  • Desalting column

Procedure:

Step 1: Maleimide-Thiol Conjugation

  • Prepare Molecule A: If Molecule A contains disulfide bonds, dissolve it in Buffer A and add a 10-20 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes to reduce the disulfide bonds.[9][16] Remove the excess TCEP using a desalting column equilibrated with Buffer A.

  • Prepare Linker: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction: Add a 10-20 fold molar excess of the linker solution to the prepared Molecule A solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification: Remove the excess unreacted linker using a desalting column or dialysis, exchanging the buffer to Buffer B.

Step 2: TFP Ester-Amine Conjugation

  • Prepare Molecule B: Ensure Molecule B is in Buffer B at a suitable concentration.

  • Reaction: Add the purified Molecule A-linker conjugate from Step 1 to the Molecule B solution. A 1:1 molar ratio is a good starting point, but optimization may be required.

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.[16]

  • Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any remaining unreacted molecules.

Visualizations

Conjugation_Workflow cluster_step1 Step 1: Maleimide-Thiol Reaction (pH 6.5-7.5) cluster_step2 Step 2: TFP Ester-Amine Reaction (pH 7.5-8.0) prep_thiol Prepare Thiol-Molecule A (Reduce Disulfides if needed) react1 Combine & Incubate (RT, 2h) prep_thiol->react1 prep_linker1 Dissolve Linker in Anhydrous DMSO prep_linker1->react1 purify1 Purify by Desalting/Dialysis (Buffer Exchange to pH 7.8) react1->purify1 react2 Combine & Incubate (RT, 1h) purify1->react2 Molecule A-Linker Conjugate prep_amine Prepare Amine-Molecule B prep_amine->react2 quench Quench Reaction (e.g., Tris buffer) react2->quench purify2 Final Purification (e.g., SEC) quench->purify2 Chemical_Reaction Thiol Molecule-SH Intermediate Molecule-S-Linker-TFP Thiol->Intermediate Maleimide Reaction (pH 6.5-7.5) Amine Molecule-NH2 Final_Product Molecule-S-Linker-NH-Molecule Amine->Final_Product TFP Ester Reaction (pH 7.5-8.0) Linker Bis-Mal-Lysine-PEG4-TFP Linker->Intermediate Intermediate->Final_Product Troubleshooting_Tree start Low Conjugation Yield? reagent_check Check Reagent Integrity start->reagent_check Yes biomolecule_check Check Biomolecule Activity start->biomolecule_check No, reagent is fine condition_check Check Reaction Conditions start->condition_check No, biomolecules are active reagent_solution Solution: - Store at -20°C, desiccated. - Warm to RT before opening. - Use fresh anhydrous solvent. reagent_check->reagent_solution thiol_check Free Thiols Available? biomolecule_check->thiol_check amine_check Free Amines Available? thiol_check->amine_check Yes thiol_solution Solution: - Reduce disulfides with TCEP. - Degas buffers, add EDTA. thiol_check->thiol_solution No amine_solution Solution: Ensure pH is > 7.5 for TFP ester reaction. amine_check->amine_solution No ph_check pH Optimal? condition_check->ph_check buffer_check Buffer Compatible? ph_check->buffer_check Yes ph_solution Solution: - pH 6.5-7.5 for Maleimide - pH 7.5-8.0 for TFP Ester ph_check->ph_solution No buffer_solution Solution: Use non-amine, non-thiol buffers (PBS, HEPES). buffer_check->buffer_solution No

References

Technical Support Center: Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Bis-Mal-Lysine-PEG4-TFP ester, with a focus on preventing its hydrolysis.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue 1: Low to no conjugation with amine-containing molecules.

  • Question: I am not observing any reaction between my amine-containing molecule and the TFP ester. What could be the cause?

  • Answer: This is likely due to the hydrolysis of the tetrafluorophenyl (TFP) ester. The TFP ester is moisture-sensitive and can hydrolyze to a non-reactive carboxylic acid.[1][2] To troubleshoot this, consider the following:

    • Improper Storage: Was the compound stored in a dry environment at the recommended temperature (-20°C or -80°C)?[3][4][5][6] Exposure to moisture, even from atmospheric humidity upon opening the vial, can lead to hydrolysis.[1][4] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][4][7]

    • Age of Stock Solution: Have you been using a freshly prepared stock solution? Stock solutions in anhydrous solvents like DMSO or DMF should ideally be used immediately.[1] While they can be stored for a short period at low temperatures, their stability decreases over time.[5][8][9]

    • Reaction Buffer: Does your reaction buffer contain primary amines (e.g., Tris, glycine)?[1][10][11] These will compete with your target molecule for reaction with the TFP ester. Use non-amine-containing buffers such as PBS, HEPES, or borate (B1201080) buffer.[1]

    • Reaction pH: While TFP esters are more stable than N-hydroxysuccinimide (NHS) esters at basic pH, their hydrolysis rate still increases with pH.[12][13][14] The optimal pH for conjugation with primary amines is between 7.5 and 8.0.[4][7]

Issue 2: Low to no conjugation with thiol-containing molecules.

  • Question: My thiol-containing molecule is not reacting with the maleimide (B117702) groups. Why is this happening?

  • Answer: The maleimide groups are likely hydrolyzed. The maleimide ring is susceptible to opening in aqueous solutions, especially at higher pH, which renders it unreactive towards thiols.[9][15][16] Consider these points:

    • Storage in Aqueous Buffer: Was the this compound dissolved and stored in an aqueous buffer? This is not recommended as it promotes maleimide hydrolysis.[9] Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[3][8]

    • Reaction pH: The ideal pH range for the maleimide-thiol reaction is 6.5-7.5 to ensure high selectivity for thiols.[4][9][17] Above pH 7.5, the maleimide can also react with amines, and the rate of hydrolysis increases.[4][18]

    • Presence of Thiols in Buffer: Does your buffer contain any thiol-containing reagents (e.g., DTT)? These will compete with your target molecule.[8]

Issue 3: Inconsistent results between experiments.

  • Question: I am observing significant variability in my conjugation efficiency from one experiment to the next. What could be the reason?

  • Answer: Inconsistent results are often a sign of reagent degradation due to hydrolysis. To ensure reproducibility:

    • Aliquoting: Aliquot the solid compound upon receipt to avoid repeated opening of the main vial and exposure to moisture.

    • Fresh Reagents: Always use freshly prepared stock solutions of the crosslinker. Avoid using stock solutions that have been stored for extended periods, even at low temperatures.[1][5][8][9]

    • Controlled Environment: Handle the solid compound and prepare solutions in a controlled environment with low humidity if possible. Restore the container under an inert atmosphere.[4][7]

    • Consistent Protocols: Ensure that all experimental parameters, including buffer composition, pH, temperature, and incubation times, are kept consistent between experiments.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary cause of this compound degradation?

    • A1: The primary cause of degradation is hydrolysis of the TFP ester and the maleimide rings in the presence of moisture.[1][9] Both functional groups are susceptible to hydrolysis, which renders them inactive for their respective conjugation reactions.

  • Q2: How should I store the solid this compound?

    • A2: The solid compound should be stored at -20°C or -80°C in a desiccated, light-protected environment.[3][4][5][6] It is crucial to prevent exposure to moisture.

  • Q3: How should I prepare and store stock solutions?

    • A3: Stock solutions should be prepared immediately before use by dissolving the compound in an anhydrous solvent such as DMSO or DMF.[1][3][8] If short-term storage is necessary, store the solution at -20°C or -80°C and protect it from light.[5] Avoid repeated freeze-thaw cycles.

  • Q4: What is the optimal pH for my conjugation reaction?

    • A4: The optimal pH depends on which part of the molecule you are reacting.

      • For the TFP ester to react with a primary amine, a pH of 7.5-8.0 is recommended.[4][7]

      • For the maleimide groups to react with a thiol, a pH of 6.5-7.5 is ideal for selectivity.[4][9][17]

  • Q5: Can I use Tris buffer for my reaction?

    • A5: No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target amine-containing molecule for reaction with the TFP ester.[1][10][11]

Quantitative Data Summary

The stability of the active functional groups is highly dependent on the pH of the aqueous environment. The following table summarizes the pH-dependent stability and reactivity.

Functional GroupOptimal Reaction pHConditions to AvoidRationale for Avoiding Conditions
TFP Ester 7.5 - 8.0 (for amine conjugation)[4][7]High pH (> 8.0), Presence of primary amines (e.g., Tris, Glycine)[1][10][11]Increased rate of hydrolysis at higher pH.[13] Competing reaction with primary amines in the buffer.
Maleimide 6.5 - 7.5 (for thiol conjugation)[4][9][17]High pH (> 7.5), Presence of thiols (e.g., DTT) in the buffer[8]Increased rate of hydrolysis and potential reaction with amines at higher pH.[4][9][18] Competing reaction with thiol-containing buffer components.

Experimental Protocols

Protocol for Storage and Handling of this compound

  • Receiving and Storage: Upon receipt, store the vial of solid this compound at -20°C or -80°C in a desiccator.[3][4][5][6] Protect from light.

  • Equilibration: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes to prevent moisture condensation on the cold compound.[1][4][7]

  • Preparation of Stock Solution:

    • Work in a low-humidity environment if possible.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Carefully open the vial and add anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).[8]

    • Vortex briefly to ensure the compound is fully dissolved.

  • Use and Short-Term Storage:

    • Use the stock solution immediately for the best results.[1]

    • If the entire solution is not used, any remaining stock solution should be blanketed with an inert gas (e.g., argon or nitrogen), sealed tightly, and stored at -20°C or -80°C for no more than one month.[5][8] Protect from light. Avoid repeated freeze-thaw cycles.

Visualizations

Hydrolysis_Pathway cluster_TFP TFP Ester Hydrolysis cluster_Maleimide Maleimide Hydrolysis Active_TFP This compound (Active for Amine Conjugation) Inactive_TFP Hydrolyzed TFP Ester (Inactive Carboxylic Acid) Active_TFP->Inactive_TFP H₂O / OH⁻ Active_Mal This compound (Active for Thiol Conjugation) Inactive_Mal Hydrolyzed Maleimide (Inactive Maleamic Acid) Active_Mal->Inactive_Mal H₂O / OH⁻

Caption: Hydrolysis pathways of TFP ester and maleimide moieties.

Troubleshooting_Workflow Start Low Conjugation Efficiency Check_Storage Check Storage Conditions (Temp, Moisture) Start->Check_Storage Check_Stock Check Stock Solution (Freshly Prepared?) Check_Storage->Check_Stock [Incorrect] Solution_Storage Store properly at -20°C/-80°C and desiccate. Check_Storage->Solution_Storage [Correct] Check_Buffer Check Reaction Buffer (Amines/Thiols Present?) Check_Stock->Check_Buffer [Incorrect] Solution_Stock Prepare fresh stock solution in anhydrous solvent. Check_Stock->Solution_Stock [Correct] Check_pH Check Reaction pH Check_Buffer->Check_pH [Incorrect] Solution_Buffer Use non-amine/non-thiol buffers (e.g., PBS, HEPES). Check_Buffer->Solution_Buffer [Correct] Solution_pH Adjust pH to optimal range (6.5-7.5 for Mal, 7.5-8.0 for TFP). Check_pH->Solution_pH [Incorrect] End Improved Conjugation Check_pH->End [Correct] Solution_Storage->End Solution_Stock->End Solution_Buffer->End

Caption: Troubleshooting workflow for low conjugation efficiency.

References

troubleshooting low yield in ADC synthesis with Bis-Mal-Lysine-PEG4-TFP ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Bis-Mal-Lysine-PEG4-TFP ester in the synthesis of Antibody-Drug Conjugates (ADCs). It addresses common issues, particularly those leading to low conjugation yield, low drug-to-antibody ratio (DAR), and high levels of aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound in ADC synthesis?

A1: this compound is a heterobifunctional crosslinker designed for ADC development.[1][2] Its key features are:

  • TFP (Tetrafluorophenyl) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues on an antibody.[2][3] TFP esters are more stable against hydrolysis in aqueous solutions compared to more common NHS esters.[3][4]

  • Bis-Maleimide Groups: Two thiol-reactive groups that form stable thioether bonds with sulfhydryl groups, typically from cysteine residues exposed after reducing the antibody's interchain disulfide bonds.[2][5]

  • Lysine Core: Provides a branched structure.[1]

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that helps to improve the solubility and reduce aggregation of the resulting ADC.[1][]

This linker is typically used in a "payload-first" approach where the TFP ester is first reacted with an amine-containing payload, followed by conjugation of the bis-maleimide groups to the reduced antibody. Alternatively, it can be used to link the antibody's lysines to a thiol-containing payload. The bis-maleimide structure is particularly useful for bridging the two thiols generated from a single reduced disulfide bond.[2][7]

Q2: What are the optimal pH conditions for conjugation reactions with this linker?

A2: The two reactive ends of the linker have different optimal pH ranges for maximum efficiency and specificity.

  • TFP Ester Reaction (Amine-reactive): The optimal pH is between 7.5 and 8.0.[2][7]

  • Maleimide (B117702) Reaction (Thiol-reactive): The optimal pH is between 6.5 and 7.5.[8][9][10] At pH values above 7.5, maleimides can lose their specificity and react with amines (e.g., lysine), while the rate of maleimide hydrolysis also increases.[8][10]

Q3: My linker solution appears to be inactive. What is a possible cause?

A3: Both TFP esters and maleimides are susceptible to hydrolysis in aqueous solutions, which inactivates them.[4][8] The rate of hydrolysis increases with pH.[8][11] It is critical to prepare aqueous solutions of the linker immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF and protect it from moisture.[2][8]

Troubleshooting Low Yield and Poor DAR

Low yield in ADC synthesis can manifest as a low final protein recovery, a low average Drug-to-Antibody Ratio (DAR), or both. The following sections address these specific issues.

Issue 1: Low Average DAR

A low DAR indicates that an insufficient number of payload molecules have been conjugated to each antibody.

Troubleshooting Decision Tree for Low DAR

low_dar_troubleshooting start Start: Low Average DAR Detected check_reduction Step 1: Verify Antibody Reduction start->check_reduction incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction Analyze with Ellman's or MS check_linker Step 2: Check Linker-Payload Activity linker_hydrolyzed Linker Hydrolyzed? check_linker->linker_hydrolyzed Confirm with fresh batch check_conditions Step 3: Evaluate Conjugation Conditions suboptimal_ph Suboptimal pH? check_conditions->suboptimal_ph Review protocol incomplete_reduction->check_linker No solution_reduction Action: Optimize Reduction - Increase TCEP/DTT molar ratio - Increase incubation time/temp - Ensure removal of DTT (if used) incomplete_reduction->solution_reduction Yes linker_hydrolyzed->check_conditions No solution_linker Action: Use Fresh Reagents - Prepare linker solution immediately before use - Store stock in dry DMSO/DMF at -20°C linker_hydrolyzed->solution_linker Yes solution_conditions Action: Optimize Reaction - Adjust pH to 6.5-7.5 for maleimide step - Increase molar excess of linker-payload - Increase reaction time suboptimal_ph->solution_conditions Yes end Goal: Target DAR Achieved suboptimal_ph->end No, review further variables solution_reduction->end solution_linker->end solution_conditions->end

Caption: Troubleshooting workflow for diagnosing and resolving low DAR.

SymptomPossible CauseRecommended Action
Low Average DAR 1. Inefficient Antibody Reduction: Not enough interchain disulfide bonds were reduced, resulting in fewer available cysteine thiols for conjugation.[12][13]Optimize TCEP/DTT: Increase the molar equivalents of the reducing agent (e.g., TCEP). A titration is recommended to find the optimal ratio.[12][14] • Increase Incubation: Extend the reduction incubation time or increase the temperature (e.g., 37°C for 1-2 hours).[12] • Confirm Reduction: Use Ellman's reagent to quantify free thiols before adding the linker.
2. Inactive/Hydrolyzed Linker: The maleimide groups on the linker were hydrolyzed and inactivated before reacting with the antibody's thiols.[8]Use Fresh Reagents: Always prepare aqueous solutions of the linker-payload immediately before use.[8] • Proper Storage: Store stock solutions in a dry, biocompatible organic solvent like DMSO at -20°C or -80°C and protect from moisture.[8][15]
3. Suboptimal Conjugation Conditions: The reaction pH, time, or stoichiometry is not optimal for the thiol-maleimide reaction.[][17]Verify pH: Ensure the conjugation buffer pH is between 6.5 and 7.5 for the maleimide-thiol step.[8][9] • Increase Molar Ratio: Increase the molar excess of the linker-payload relative to the antibody. A 10-20 fold excess is a common starting point.[8] • Extend Reaction Time: Increase the conjugation incubation time (e.g., 1 to 4 hours).[12]
4. Premature Thiol Quenching: If DTT is used for reduction, residual DTT will compete with the antibody for the maleimide linker.[10]Remove DTT: Use a desalting column or centrifugal filter to completely remove DTT after reduction and before adding the linker.[10][12] • Use TCEP: TCEP is a non-thiol reducing agent and does not need to be removed before the maleimide reaction.[10]
Issue 2: High Aggregation & Low Protein Recovery

Aggregation is a common problem in ADC synthesis, often driven by the increased hydrophobicity from the conjugated payload.[18][19] This can lead to significant loss of product during purification.

SymptomPossible CauseRecommended Action
High Aggregation in Final Product 1. High Hydrophobicity: The attached payload is highly hydrophobic, causing the ADC molecules to self-associate to minimize exposure to the aqueous environment.[19][20]Lower the DAR: Target a lower average DAR (e.g., 2 or 4 instead of 8) by reducing the molar excess of the linker-payload.[21] • Optimize Formulation: Screen different formulation buffers with varying pH or excipients (e.g., arginine, polysorbate) to improve ADC solubility.
2. Unfavorable Buffer Conditions: The pH or salt concentration of the buffer during conjugation or storage promotes aggregation.[20]Avoid Isoelectric Point: Ensure the buffer pH is not at or near the antibody's isoelectric point, where solubility is lowest.[20] • Adjust Salt Concentration: Test different salt concentrations in the buffer.
3. Use of Organic Co-solvents: Solvents like DMSO, used to dissolve the linker-payload, can disrupt antibody structure and promote aggregation if the final concentration is too high.[18][20]Minimize Co-solvent: Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible (typically <10%).
4. Over-reduction: Reducing too many disulfide bonds (including intramolecular ones) can lead to antibody unfolding and aggregation.Limit Reducing Agent: Carefully control the molar equivalents of TCEP or DTT to selectively reduce only the interchain disulfide bonds.[12]

Key Experimental Protocols

Protocol 1: Partial Reduction of Antibody with TCEP

This protocol describes the selective reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).[12]

  • TCEP Addition: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer. Add a specific molar equivalent of TCEP to the antibody solution. A typical starting point is 2.5 to 3.0 molar equivalents per antibody.[14]

  • Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for the reduction of the interchain disulfide bonds.[12]

  • Proceed to Conjugation: As TCEP does not contain thiols, it does not need to be removed before adding the maleimide-functionalized payload.[10]

Protocol 2: ADC Conjugation

This protocol assumes the payload has already been activated by reacting its primary amine with the TFP ester of the Bis-Mal-Lysine-PEG4 linker.

  • pH Adjustment: Ensure the pH of the reduced antibody solution is adjusted to between 6.5 and 7.5 for optimal maleimide-thiol conjugation.[8]

  • Add Linker-Payload: Add the maleimide-activated linker-payload to the reduced antibody solution. Use a molar excess of 10-20 fold as a starting point.[8]

  • Incubation: Incubate the reaction at room temperature for 1 to 4 hours with gentle mixing. Protect the reaction from light.[12]

  • Quenching (Optional): To cap any unreacted thiols on the antibody, a quenching reagent like N-acetylcysteine can be added.

  • Purification: Immediately proceed to purification to remove aggregates, unconjugated linker-payload, and other impurities.

Protocol 3: ADC Purification and Analysis
  • Purification with SEC: Use Size Exclusion Chromatography (SEC) to separate the monomeric ADC from high molecular weight aggregates and small molecule impurities.[][23][24] This also serves as a buffer exchange step into the final formulation buffer.

  • DAR Analysis with HIC: Determine the average DAR and drug-load distribution using Hydrophobic Interaction Chromatography (HIC).[25][26] The retention time on the HIC column increases with the number of hydrophobic payloads attached, allowing separation of DAR0, DAR2, DAR4, etc., species.[27][28]

General ADC Synthesis & Analysis Workflow

adc_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) reduction 1. Partial Reduction (mAb + TCEP) mAb->reduction linker_payload Linker-Payload Synthesis (TFP Ester + Amine-Payload) conjugation 2. Thiol Conjugation (Reduced mAb + Linker-Payload) linker_payload->conjugation reduction->conjugation sec 3. Purification by SEC (Remove Aggregates & Free Payload) conjugation->sec hic 4. Characterization by HIC (Determine Average DAR) sec->hic final_adc Purified ADC hic->final_adc

Caption: High-level workflow for ADC synthesis and characterization.

References

side reactions of maleimide groups in Bis-Mal-Lysine-PEG4-TFP ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-Mal-Lysine-PEG4-TFP ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential side reactions of the maleimide (B117702) groups in this reagent during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a heterobifunctional crosslinker. It contains two maleimide groups that selectively react with thiol (sulfhydryl) groups, typically from cysteine residues in proteins or peptides, at a pH range of 6.5-7.5.[1][2][3][4] It also features a Tetrafluorophenyl (TFP) ester which is reactive towards primary and secondary amine groups, such as the side chain of lysine (B10760008) residues.[1][3][4] This allows for the conjugation of two different thiol-containing molecules to an amine-containing molecule.

Q2: What are the main side reactions associated with the maleimide groups?

A2: While the maleimide-thiol reaction is highly selective, several side reactions can occur:

  • Hydrolysis: The maleimide ring can be hydrolyzed, especially at pH values above 7.5, forming a non-reactive maleamic acid derivative.[5][6][7]

  • Reaction with Amines: At pH above 7.5, the selectivity for thiols is reduced, and maleimides can react with primary amines (e.g., lysine residues).[2][6][8] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[5][6][9]

  • Thiol Exchange (Retro-Michael Reaction): The formed thioether bond can be reversible, leading to the dissociation of the conjugate, particularly in the presence of other thiols like glutathione.[6][10][11][12]

  • Thiazine (B8601807) Rearrangement: With peptides or proteins that have an N-terminal cysteine, a side reaction can lead to the formation of a stable thiazine derivative.[13][14][15]

  • Reaction with Histidine: The imidazole (B134444) ring of histidine can also react with maleimides, although this is less common and context-dependent.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Maleimide Hydrolysis: The maleimide groups may have been hydrolyzed and are no longer reactive.- Prepare maleimide solutions fresh. - Perform the conjugation reaction at a pH between 6.5 and 7.5.[5][6] - Store the this compound in a dry, inert atmosphere.[3]
Thiol Oxidation: The thiol groups on your protein or peptide may have oxidized to form disulfide bonds, which are not reactive with maleimides.- Reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP does not need to be removed before adding the maleimide reagent.[2][8][13] - If using DTT (dithiothreitol), it must be removed before conjugation as it contains a thiol group.[8][13] - Degas buffers and add a chelating agent like EDTA to prevent re-oxidation.[13]
Heterogeneous Product Reaction with Amines: The maleimide groups may be reacting with amine groups on your molecule.- Ensure the reaction pH is strictly maintained between 6.5 and 7.5 to maximize thiol selectivity.[2][6]
Incomplete Reaction: The reaction may not have gone to completion.- Optimize the molar ratio of the maleimide reagent to your thiol-containing molecule. A 10-20 fold molar excess of the maleimide is a common starting point.[13] - Increase the reaction time or temperature (e.g., room temperature for 2 hours or 4°C overnight).[13]
Loss of Conjugate Over Time Thiol Exchange (Retro-Michael Reaction): The thioether bond is cleaving in the presence of other thiols.- After conjugation, consider hydrolyzing the succinimide (B58015) ring to form a more stable ring-opened product. This can be achieved by adjusting the pH.[16] - For applications where stability is critical, consider alternative conjugation chemistries.
Unexpected Mass on Mass Spectrometry Thiazine Rearrangement: If your molecule has an N-terminal cysteine, a thiazine rearrangement may have occurred.- Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[13][14] - If possible, avoid using peptides with an N-terminal cysteine for conjugation or acetylate the N-terminus.[13][14]

Quantitative Data Summary

Table 1: pH Influence on Maleimide Reactions

pH RangePrimary ReactionCompeting/Side Reactions
6.5 - 7.5Highly selective reaction with thiols.[2][5][6]Minimal reaction with amines.[6][9]
> 7.5Reaction with thiols still occurs.Increased rate of maleimide hydrolysis.[5][6] Increased reaction with primary amines.[2][6]
> 8.5Reaction with primary amines is favored.[2][8]

Table 2: Relative Reaction Rates

ReactantConditionRelative Rate
ThiolpH 7.0~1000x faster than with amines[5][6][9]
AminepH 7.0Baseline

Experimental Protocols

Protocol 1: General Protocol for Conjugation of a Thiol-Containing Protein to an Amine-Containing Molecule using this compound

  • Preparation of Protein:

    • If the protein contains disulfide bonds, reduce them using 10-100 mM TCEP at room temperature for 30-60 minutes.[13]

    • Buffer exchange the protein into a conjugation buffer (e.g., PBS, pH 7.2-7.4) to remove any interfering substances.

  • Reaction with Maleimide:

    • Dissolve the this compound in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[13]

    • Add the desired molar excess of the this compound solution to the protein solution.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[13]

  • Removal of Excess Maleimide Reagent (Optional but Recommended):

    • Remove the unreacted this compound using a desalting column.

  • Reaction with Amine-Containing Molecule:

    • Adjust the pH of the maleimide-activated protein solution to 7.5-8.0 for optimal reaction with the TFP ester.[3][4]

    • Add the amine-containing molecule to the reaction mixture.

    • Incubate for 1-2 hours at room temperature.

  • Quenching and Purification:

    • Quench any remaining reactive groups by adding a small molecule with a primary amine (e.g., Tris or glycine).

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.

Protocol 2: Monitoring Maleimide Hydrolysis

  • Prepare a solution of the maleimide-containing compound in the desired aqueous buffer.

  • At various time points, take an aliquot of the solution.

  • Analyze the aliquot by reverse-phase HPLC. The hydrolyzed maleamic acid derivative will have a different retention time than the intact maleimide.

  • Quantify the peak areas to determine the rate of hydrolysis.

Visualizations

G cluster_main Primary Reaction Pathway (pH 6.5-7.5) cluster_side Side Reactions Thiol Thiol Maleimide Maleimide Thiol->Maleimide Michael Addition Thioether_Adduct Stable Thioether Adduct Maleimide->Thioether_Adduct Maleimide_Side Maleimide Hydrolysis Hydrolysis (pH > 7.5) Inactive Maleamic Acid Maleimide_Side->Hydrolysis Amine_Reaction Amine Reaction (pH > 7.5) Maleimide_Side->Amine_Reaction Thiol_Exchange Thiol Exchange (Retro-Michael) Thiazine_Formation Thiazine Formation (N-terminal Cys) Thioether_Adduct_Side Thioether Adduct Thioether_Adduct_Side->Thiol_Exchange Thioether_Adduct_Side->Thiazine_Formation

Caption: Primary reaction pathway of maleimides with thiols and potential side reactions.

G Start Low Conjugation Yield? Check_pH Is pH between 6.5-7.5? Start->Check_pH Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Thiols Are thiols reduced and available? Check_pH->Check_Thiols Yes Adjust_pH->Check_Thiols Reduce_Thiols Reduce with TCEP Check_Thiols->Reduce_Thiols No Check_Reagent Is maleimide reagent fresh? Check_Thiols->Check_Reagent Yes Reduce_Thiols->Check_Reagent Use_Fresh_Reagent Use freshly prepared reagent Check_Reagent->Use_Fresh_Reagent No Success Improved Yield Check_Reagent->Success Yes Use_Fresh_Reagent->Success Failure Contact Technical Support Success->Failure Still low yield

Caption: Troubleshooting workflow for low maleimide conjugation efficiency.

References

how to improve solubility of Bis-Mal-Lysine-PEG4-TFP ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the solubility of Bis-Mal-Lysine-PEG4-TFP ester conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and why is solubility a challenge?

A this compound is a heterobifunctional crosslinker. It contains two maleimide (B117702) groups (Bis-Mal) for reacting with sulfhydryl groups (thiols), a lysine (B10760008) core, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a tetrafluorophenyl (TFP) ester for reacting with primary amines.

Solubility can be challenging due to the hydrophobic nature of the TFP ester group.[1][2] While the PEG4 linker is designed to improve water solubility, the overall molecule is amphiphilic, and the hydrophobic TFP ester can lead to poor solubility in purely aqueous solutions.[1][3]

Q2: What is the recommended solvent for initial reconstitution of the conjugate?

It is highly recommended to first dissolve the conjugate in a dry, water-miscible organic solvent before introducing it to an aqueous environment.[1][4][5] The most commonly used solvents for this purpose are anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][4] These aprotic solvents can effectively dissolve the hydrophobic TFP ester moiety.[2][6]

Q3: Can I dissolve the conjugate directly in an aqueous buffer like PBS?

Directly dissolving the conjugate in an aqueous buffer is generally not recommended. The limited aqueous solubility of the TFP ester can cause the reagent to precipitate, leading to inaccurate concentrations and low reaction efficiency.[7] The proper method is to create a concentrated stock solution in an organic solvent (like DMSO or DMF) and then add it dropwise to the aqueous reaction buffer with gentle mixing.[7][8]

Q4: How does pH affect the solubility and stability of the conjugate?

The pH of the aqueous buffer is critical for both stability and reactivity.

  • TFP Ester Stability : TFP esters are more resistant to hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, especially at basic pH.[9][10][11] However, the rate of hydrolysis still increases with higher pH.[10] To minimize hydrolysis of the TFP ester, it is best to work within a pH range of 7.2 to 8.5.[4] The optimal pH for conjugation to amines is slightly basic, typically between 7.5 and 8.0.[1][3]

  • Maleimide Stability : The maleimide groups are most stable and reactive with thiols at a pH between 6.5 and 7.5.[3][12] Above pH 7.5, the maleimide ring can begin to open (hydrolyze), and it may also react with primary amines, leading to undesirable side reactions.[3][13]

Q5: How should I prepare and store stock solutions?

It is strongly advised to prepare stock solutions of the TFP ester conjugate immediately before use.[4] TFP esters are moisture-sensitive, and even in anhydrous organic solvents, degradation can occur over time.[2][4] If you must prepare a stock solution, use high-quality anhydrous solvent and store it at -20°C with a desiccant, minimizing freeze-thaw cycles.[4][14]

Troubleshooting Guide

If you encounter solubility issues, such as cloudiness or precipitation, consult the following table and workflow.

IssuePossible CauseRecommended Solution
Cloudiness upon adding stock solution to aqueous buffer Localized High Concentration: Adding the organic stock solution too quickly can cause the conjugate to precipitate before it can disperse in the aqueous buffer.Add the stock solution slowly and dropwise to the vigorously, but gently, vortexing buffer.[7]
Low Temperature: The reaction buffer may be too cold, reducing the solubility of the conjugate.Perform the dilution at room temperature. If the reaction must be done at 4°C, ensure the conjugate is fully dissolved before cooling.
Buffer Incompatibility: Certain buffer components may reduce solubility.Ensure your buffer is free of primary amines (e.g., Tris or glycine) which will compete with the reaction.[15][16] Consider adding stabilizing excipients like 5-20% glycerol (B35011) or 0.01-0.1% non-ionic detergents (e.g., Tween-20).[7]
Precipitate forms in the stock solution vial Moisture Contamination: The organic solvent (DMSO/DMF) may have absorbed atmospheric moisture, causing hydrolysis and precipitation.Use fresh, anhydrous-grade DMSO or DMF from a sealed bottle.[2] Briefly centrifuge the vial before opening to ensure all powder is at the bottom.
Low or no conjugation efficiency Reagent Precipitation/Degradation: The conjugate may not have been fully dissolved, or the TFP ester may have hydrolyzed due to moisture or improper pH.Confirm complete dissolution of the stock solution before use. Prepare fresh solutions for each experiment.[4] Verify the pH of your reaction buffer is within the optimal range (7.2-8.5 for TFP ester reaction, 6.5-7.5 for maleimide reaction).[3]

Experimental Protocols

Protocol 1: Recommended Reconstitution and Dilution Method

This protocol outlines the standard procedure for dissolving and preparing a working solution of the this compound conjugate.

Materials:

  • This compound conjugate vial

  • Anhydrous, high-purity DMSO or DMF

  • Reaction Buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate: Allow the conjugate vial to warm to room temperature before opening to prevent moisture condensation.

  • Prepare Stock Solution: Add the required volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mM).[7]

  • Dissolve: Vortex the vial gently until all the solid is completely dissolved. The solution should be clear.

  • Prepare Working Solution: While gently vortexing the aqueous reaction buffer, add the organic stock solution dropwise to achieve the final desired concentration. Do not add the aqueous buffer to the organic stock.

  • Immediate Use: Proceed with your conjugation reaction immediately after preparing the working solution.

Visual Guides

Workflow for Dissolving the Conjugate

start Start equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add anhydrous DMSO/DMF to create stock solution equilibrate->add_solvent vortex_stock Vortex gently until fully dissolved add_solvent->vortex_stock prepare_buffer Prepare aqueous reaction buffer add_dropwise Add stock solution dropwise to vortexing buffer vortex_stock->add_dropwise prepare_buffer->add_dropwise use_immediately Use immediately in conjugation reaction add_dropwise->use_immediately end_node End use_immediately->end_node

Caption: Recommended workflow for reconstituting the TFP ester conjugate.

Troubleshooting Solubility Issues

start Observe precipitate or cloudiness in solution loc Where did it occur? start->loc stock_sol In organic stock solution loc->stock_sol Stock work_sol In aqueous working solution loc->work_sol Working cause_stock Possible Cause: Moisture contamination stock_sol->cause_stock cause_work Possible Cause: Localized high concentration or buffer incompatibility work_sol->cause_work sol_stock Solution: Use fresh anhydrous solvent. Store with desiccant. cause_stock->sol_stock sol_work Solution: Add stock dropwise to buffer. Check buffer pH & composition. Consider excipients. cause_work->sol_work

Caption: Decision tree for troubleshooting solubility problems.

Factors Influencing Conjugate Stability and Solubility

cluster_factors Key Factors cluster_outcomes Outcomes Solvent Solvent Choice Solubility Solubility Solvent->Solubility  Organic co-solvent  improves pH Buffer pH Stability Stability (vs. Hydrolysis) pH->Stability  pH 7.2-8.5 minimizes  TFP hydrolysis  pH 6.5-7.5 maximizes  maleimide stability Temp Temperature Temp->Solubility  Higher temp  can aid dissolution Temp->Stability  Lower temp  slows hydrolysis

Caption: Relationship between experimental factors and conjugate outcomes.

References

Technical Support Center: PROTAC Synthesis with Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis utilizing Bis-Mal-Lysine-PEG4-TFP ester. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your PROTAC development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

A1: this compound is a heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It features three reactive moieties:

  • Two Maleimide (B117702) Groups: These groups react specifically with thiol (sulfhydryl) groups, typically from cysteine residues on a protein ligand or a warhead.[2][4]

  • One TFP (2,3,5,6-tetrafluorophenyl) Ester: This is an amine-reactive group that forms a stable amide bond with primary or secondary amines, commonly found on an E3 ligase ligand.[1][2] TFP esters are known for their high reactivity and greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters.[1][2]

  • A PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and can improve the cell permeability of the resulting PROTAC molecule.[4][5]

Q2: What are the optimal reaction conditions for using this linker?

A2: The two types of reactions involved have different optimal pH ranges.

  • Maleimide-Thiol Conjugation: This reaction is most efficient and chemoselective at a pH of 6.5-7.5.[1][2][6] At pH values above 7.5, the maleimide group can lose its specificity and react with amines.[1][2]

  • TFP Ester-Amine Reaction: The optimal pH for this reaction is 7.5-8.0.[1][2]

Therefore, a two-step reaction process is often recommended, starting with the maleimide-thiol conjugation at a lower pH, followed by adjusting the pH for the TFP ester-amine coupling.

Q3: How should I store and handle this compound?

A3: This reagent is hygroscopic and sensitive to moisture.[1][2] It should be stored at -20°C under an inert atmosphere.[1][2] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1][2] Stock solutions should be prepared in a dry, anhydrous solvent such as DMSO or DMF and can be stored for several days at -20°C.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and purification of PROTACs using this compound.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Incorrect pH of the reaction buffer. Verify the pH of your reaction buffers before starting. For the maleimide-thiol reaction, ensure the pH is between 6.5 and 7.5. For the TFP ester-amine reaction, a pH of 7.5-8.0 is optimal.[1][2][6]
Hydrolysis of the maleimide or TFP ester group. Prepare fresh solutions of the linker immediately before use. Avoid prolonged exposure of the linker to aqueous solutions, especially at non-optimal pH.[6] TFP esters have better hydrolytic stability than NHS esters, but can still hydrolyze over time.[1][2]
Oxidation of the thiol group on the warhead. Ensure that the thiol group on your warhead is in its reduced, free form. If necessary, treat your thiol-containing compound with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to the reaction.[6] Unlike DTT, TCEP does not contain a thiol and does not need to be removed before conjugation.[6] Including a chelating agent like EDTA (1-5 mM) can help prevent metal-catalyzed oxidation.[6]
Incorrect stoichiometry of reactants. The molar ratio of the reactants can significantly impact the reaction efficiency. A 1.1 to 1.5-fold molar excess of the linker to the first reactant is a common starting point, but this may require optimization.
Problem 2: Presence of Multiple Impurities in the Final Product
Possible Cause Troubleshooting Step
Side reactions of the maleimide group. At pH values above 7.5, maleimides can react with amines.[1][2] If your warhead or E3 ligase ligand contains both thiol and amine groups, perform the maleimide-thiol conjugation at a pH of 6.5-7.5 to ensure chemoselectivity.
Instability of the maleimide-thiol conjugate. The thioether bond formed can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[7] While generally stable, this can be a concern. Ensure thorough purification to remove any unreacted starting materials.
Incomplete reaction. Monitor the reaction progress using techniques like LC-MS to ensure it has gone to completion before proceeding with purification.
Problem 3: Difficulty in Purifying the Final PROTAC
Possible Cause Troubleshooting Step
Similar polarity of the product and starting materials. Optimize your purification method. Reverse-phase HPLC (preparative HPLC) is often required for the purification of PROTACs.[8] Experiment with different solvent gradients to achieve better separation.
Presence of PEG linker complicates purification. The PEG linker can cause the product to have a broad peak in chromatography. Using high-resolution columns and optimizing the gradient can help improve peak shape.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the reactions involved in PROTAC synthesis with this compound.

ParameterMaleimide-Thiol ConjugationTFP Ester-Amine Reaction
Optimal pH Range 6.5 - 7.5[1][2][6]7.5 - 8.0[1][2]
Typical Reaction Time 1 - 4 hours2 - 12 hours
Recommended Molar Ratio (Linker:Substrate) 1.1 - 1.5 : 11.1 - 1.5 : 1
Common Solvents DMF, DMSO, PBSDMF, DMSO

Experimental Protocols

General Protocol for Two-Step PROTAC Synthesis

This protocol describes a general procedure for synthesizing a PROTAC using this compound, a thiol-containing warhead, and an amine-containing E3 ligase ligand.

Step 1: Maleimide-Thiol Conjugation

  • Dissolve the thiol-containing warhead (1.0 eq) in a suitable buffer (e.g., phosphate (B84403) buffer) at pH 7.0.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMSO.

  • Add the linker solution to the warhead solution and stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, the reaction mixture can be used directly in the next step or purified by preparative HPLC.

Step 2: TFP Ester-Amine Coupling

  • To the solution containing the warhead-linker conjugate, add the amine-containing E3 ligase ligand (1.0 eq).

  • Adjust the pH of the reaction mixture to 7.5-8.0 using a suitable base (e.g., DIPEA).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS until the formation of the final PROTAC is complete (typically 2-12 hours).

Step 3: Purification

  • Quench the reaction by adding a small amount of water.

  • Purify the crude PROTAC using preparative reverse-phase HPLC to obtain the final product.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.[9][]

Visualizations

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: TFP Ester-Amine Coupling cluster_step3 Step 3: Purification & Analysis thiol_warhead Thiol-containing Warhead reaction1 pH 6.5-7.5 DMF/PBS thiol_warhead->reaction1 linker This compound linker->reaction1 conjugate Warhead-Linker Conjugate reaction1->conjugate reaction2 pH 7.5-8.0 DIPEA, DMF conjugate->reaction2 e3_ligand Amine-containing E3 Ligase Ligand e3_ligand->reaction2 protac Final PROTAC reaction2->protac purification Preparative HPLC protac->purification analysis LC-MS, NMR purification->analysis

Caption: A general experimental workflow for the two-step synthesis of a PROTAC.

signaling_pathway cluster_protac PROTAC-Mediated Degradation cluster_ups Ubiquitin-Proteasome System (UPS) PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., Kinase) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: The mechanism of action for PROTAC-induced protein degradation.

troubleshooting_logic start Low PROTAC Yield check_ph Verify Reaction pH (6.5-7.5 for Maleimide, 7.5-8.0 for TFP) start->check_ph check_reagents Use Fresh, Anhydrous Reagents and Solvents check_ph->check_reagents check_thiol Confirm Free Thiol (Reduce with TCEP if needed) check_reagents->check_thiol optimize_stoichiometry Optimize Molar Ratios of Reactants check_thiol->optimize_stoichiometry monitor_reaction Monitor Reaction by LC-MS for Completion optimize_stoichiometry->monitor_reaction purification_issue Difficulty in Purification? monitor_reaction->purification_issue optimize_hplc Optimize HPLC Gradient and Column purification_issue->optimize_hplc Yes success Improved Yield purification_issue->success No optimize_hplc->success

Caption: A troubleshooting decision tree for low PROTAC synthesis yield.

References

Technical Support Center: Controlling Stoichiometry in Bis-Mal-Lysine-PEG4-TFP Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling the stoichiometry of their bioconjugation reactions using Bis-Mal-Lysine-PEG4-TFP ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker featuring a lysine (B10760008) core.[1][2][3] The alpha (α) and epsilon (ε) amino groups of the lysine are functionalized with maleimide (B117702) groups, which are reactive towards thiol (sulfhydryl) groups.[1][2] The carboxylic acid of the lysine is connected to a PEG4 spacer that is terminated with a 2,3,5,6-tetrafluorophenyl (TFP) ester, an amine-reactive group.[1][2] The PEG linker enhances the water solubility of the molecule.[4]

Q2: What are the optimal pH ranges for the reactions of the maleimide and TFP ester groups?

The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][5][6] Within this range, the reaction is highly selective for thiols, and the rate of reaction with amines is significantly slower.[5][6] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[5][6] Above pH 7.5, the maleimide group begins to react with primary amines, such as the side chain of lysine.[1][5] The optimal pH for the TFP ester reaction with primary amines is between 7.2 and 8.5.[7][8] TFP esters are more stable against hydrolysis at basic pH compared to N-hydroxysuccinimide (NHS) esters.[9][10]

Q3: How should I store and handle this compound?

This reagent should be stored at -20°C and protected from moisture.[1][2][3] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation.[2][8][11] For creating stock solutions, it is recommended to use an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8][12][13] These stock solutions should be prepared fresh for each experiment to avoid degradation from repeated freeze-thaw cycles.[8]

Q4: What are the main competing reactions or side reactions to be aware of?

For the maleimide groups, the main side reactions are:

  • Hydrolysis: The maleimide ring can open upon exposure to aqueous solutions, especially at pH values above 7.5, rendering it unreactive to thiols.[6][14]

  • Reaction with amines: At pH values above 7.5, maleimides can react with primary amines.[1][5]

  • Thiazine rearrangement: This can occur if the maleimide reacts with an unprotected N-terminal cysteine, leading to a stable rearrangement product that can complicate purification.[15][16]

For the TFP ester group, the primary competing reaction is:

  • Hydrolysis: The TFP ester can hydrolyze in aqueous solutions, with the rate of hydrolysis increasing with higher pH.[11][17] However, TFP esters are generally more resistant to hydrolysis than NHS esters.[9][10][18]

Troubleshooting Guide

Problem 1: Low or No Conjugation to Thiols (Maleimide Reaction)
Potential Cause Troubleshooting Steps & Solutions
Suboptimal pH Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[5][6] Below pH 6.5, the reaction rate slows down significantly.[12]
Oxidized Thiols Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[12] Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before conjugation.[12] If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent.[12] Degas buffers and add a chelating agent like EDTA (1-5 mM) to prevent re-oxidation.[12]
Incorrect Stoichiometry The molar ratio of maleimide to thiol is crucial. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling, but this should be optimized.[12] For smaller peptides, a lower ratio (e.g., 2:1 maleimide to thiol) may be optimal, while larger molecules might require a higher ratio (e.g., 5:1).[14]
Maleimide Hydrolysis Prepare aqueous solutions of the maleimide-containing reagent immediately before use.[5] Avoid storing the reagent in aqueous buffers.[5]
Problem 2: Low or No Conjugation to Amines (TFP Ester Reaction)
Potential Cause Troubleshooting Steps & Solutions
Suboptimal pH Verify the reaction buffer pH is within the optimal range of 7.2-8.5.[7][8] A pH that is too low will result in protonated, unreactive amines.[8]
TFP Ester Hydrolysis While more stable than NHS esters, TFP esters will still hydrolyze, especially at higher pH.[9][10][18] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[11] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction.[8][11]
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions.[8] If possible, increase the concentration of your protein to favor the conjugation reaction. A concentration of at least 2 mg/mL is recommended.[19]
Incorrect Stoichiometry Optimize the molar ratio of TFP ester to your amine-containing molecule. A 10- to 50-fold molar excess of the TFP reagent may be necessary depending on the protein concentration.[11]
Problem 3: Product Heterogeneity or Unexpected Side Products
Potential Cause Troubleshooting Steps & Solutions
Maleimide Reaction with Amines If performing the maleimide-thiol conjugation first, ensure the pH does not exceed 7.5 to maintain selectivity for thiols.[5]
N-terminal Cysteine Rearrangement If conjugating to a peptide with an N-terminal cysteine, consider performing the reaction at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[12][15] Alternatively, acetylation of the N-terminal cysteine can prevent this side reaction.[15]
Hydrolysis of TFP Ester during Maleimide Reaction If performing the maleimide reaction first, be aware that some hydrolysis of the TFP ester may occur. It is best to proceed to the amine conjugation step promptly. TFP esters are more stable than NHS esters, which have a half-life of hours at pH 7, which shortens to minutes at pH 8.[18]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions

ParameterMaleimide-Thiol ReactionTFP Ester-Amine Reaction
Optimal pH Range 6.5 - 7.5[1][5][6]7.2 - 8.5[7][8]
Starting Molar Excess (Reagent:Biomolecule) 10-20:1 (for proteins)[12]10-50:1 (depends on protein conc.)[11]
Reaction Temperature Room temperature or 4°C[12]Room temperature or on ice[11]
Typical Reaction Time 2 hours at RT or overnight at 4°C[12]30 minutes at RT or 2 hours on ice[11]

Table 2: Stability of Reactive Esters

Ester TypeConditionHalf-life
NHS EsterpH 7, aqueousHours[18]
NHS EsterpH 8, aqueousMinutes[18]
TFP EsterpH 7, aqueousSignificantly more stable than NHS ester[20]

Experimental Protocols

Protocol: Two-Step Sequential Conjugation

This protocol describes the conjugation of a thiol-containing molecule (Molecule A) and an amine-containing molecule (Molecule B) using this compound.

Step 1: Conjugation of Thiol-Containing Molecule A (Maleimide Reaction)

  • Prepare Molecule A: If Molecule A contains disulfide bonds, reduce them using TCEP at a 10-100x molar excess for 20-30 minutes at room temperature.[13] The molecule should be in a degassed, amine-free buffer at pH 6.5-7.5, such as 1x PBS or 10-100 mM HEPES.[13]

  • Prepare the Crosslinker: Dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution immediately before use.[13]

  • Initiate Conjugation: Add the crosslinker stock solution to the solution of Molecule A to achieve the desired molar excess (e.g., 10-20 fold excess of maleimide groups to thiol groups).

  • Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[13]

  • Purification (Optional but Recommended): Remove excess crosslinker using a desalting column or dialysis against the same pH 6.5-7.5 buffer. This will prevent the unreacted maleimide groups from reacting with any primary amines on Molecule B in the next step.

Step 2: Conjugation of Amine-Containing Molecule B (TFP Ester Reaction)

  • Prepare Molecule B: Dissolve Molecule B in a buffer with a pH of 7.2-8.5, such as 100 mM carbonate/bicarbonate or 50 mM borate (B1201080) buffer.[11] Ensure the buffer is free of primary amines.[11] The concentration of Molecule B should ideally be 2 mg/mL or higher.[19]

  • Combine Conjugates: Add the purified conjugate from Step 1 to the solution of Molecule B.

  • Incubate: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[11]

  • Quench Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris, to a final concentration of 50-100 mM.[11] Incubate for 5-15 minutes.[11]

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove any unreacted molecules and quenching reagent.[12]

Visualizations

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation (pH 6.5-7.5) cluster_step2 Step 2: TFP Ester-Amine Conjugation (pH 7.2-8.5) prep_thiol Prepare Thiol-Molecule A (Reduce if necessary) react1 React Molecule A with Crosslinker prep_thiol->react1 prep_linker1 Dissolve Bis-Mal-TFP in DMSO/DMF prep_linker1->react1 purify1 Purify Conjugate (Optional) react1->purify1 react2 React Purified Conjugate with Molecule B purify1->react2 Intermediate Conjugate prep_amine Prepare Amine-Molecule B prep_amine->react2 quench Quench Reaction (e.g., Tris buffer) react2->quench purify2 Final Purification (e.g., SEC) quench->purify2 end Final Conjugate purify2->end Final Product

Caption: A general experimental workflow for a two-step sequential conjugation.

troubleshooting_logic cluster_mal Maleimide Reaction Issues cluster_tfp TFP Ester Reaction Issues start Low Conjugation Yield? check_ph_mal Is pH 6.5-7.5? start->check_ph_mal Thiol conjugation check_ph_tfp Is pH 7.2-8.5? start->check_ph_tfp Amine conjugation check_thiols Are thiols reduced and protected? check_ph_mal->check_thiols Yes fix_ph_mal Adjust pH to 6.5-7.5 check_ph_mal->fix_ph_mal No check_stoich_mal Is maleimide:thiol ratio optimized? check_thiols->check_stoich_mal Yes fix_thiols Use TCEP/EDTA, degas buffers check_thiols->fix_thiols No check_hydrolysis_mal Was maleimide reagent prepared fresh? check_stoich_mal->check_hydrolysis_mal Yes fix_stoich_mal Optimize molar ratio check_stoich_mal->fix_stoich_mal No fix_hydrolysis_mal Use fresh reagent check_hydrolysis_mal->fix_hydrolysis_mal No check_buffer_amine Is buffer amine-free? check_ph_tfp->check_buffer_amine Yes fix_ph_tfp Adjust pH to 7.2-8.5 check_ph_tfp->fix_ph_tfp No check_conc Is protein concentration >2 mg/mL? check_buffer_amine->check_conc Yes fix_buffer_amine Use amine-free buffer check_buffer_amine->fix_buffer_amine No check_hydrolysis_tfp Was TFP ester reagent handled properly? check_conc->check_hydrolysis_tfp Yes fix_conc Increase protein concentration check_conc->fix_conc No fix_hydrolysis_tfp Use fresh, dry reagent check_hydrolysis_tfp->fix_hydrolysis_tfp No

Caption: A troubleshooting decision tree for low conjugation yield.

ph_dependence slow_mal Slow Reaction Rate (Thiol protonated) optimal_mal Optimal Thiol Selectivity slow_tfp Slow Reaction Rate (Amine protonated) slow_mal->slow_tfp amine_reaction Increased Amine Reactivity & Maleimide Hydrolysis optimal_tfp Optimal Amine Reactivity optimal_mal->optimal_tfp hydrolysis_tfp Increased Hydrolysis Rate amine_reaction->hydrolysis_tfp ph_axis < pH 6.5            pH 6.5 - 7.5            pH 7.5 - 8.5            > pH 8.5

Caption: pH dependence of maleimide and TFP ester reactions.

References

avoiding non-specific binding with Bis-Mal-Lysine-PEG4-TFP ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-Mal-Lysine-PEG4-TFP ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker. It contains two maleimide (B117702) groups that react specifically with thiol (sulfhydryl) groups on molecules like cysteine residues in proteins, and one 2,3,5,6-tetrafluorophenyl (TFP) ester that reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein.[1][2][3] The polyethylene (B3416737) glycol (PEG4) linker enhances the water solubility of the molecule.[3] This reagent is commonly used in the construction of antibody-drug conjugates (ADCs), protein-protein crosslinking, immobilization of biomolecules on surfaces, and in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

Q2: What are the primary causes of non-specific binding with this crosslinker?

A2: Non-specific binding can arise from several factors:

  • Incorrect pH: The maleimide groups can react with amines (like lysine residues) at pH values above 7.5, leading to unintended crosslinking.[5][6]

  • Hydrolysis: Both the maleimide and TFP ester functional groups can be deactivated by reacting with water (hydrolysis), especially at non-optimal pH.[5][7] While TFP esters are more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, they are still susceptible.[7][8]

  • Hydrophobic and Electrostatic Interactions: The crosslinker or the conjugated biomolecules may non-specifically adhere to other proteins or surfaces due to hydrophobic or electrostatic forces.

  • Excess Reagent: A large molar excess of the crosslinker can increase the likelihood of off-target reactions.

Q3: What is the optimal pH for conjugation reactions with this compound?

A3: The optimal pH depends on the desired reaction. For the maleimide-thiol reaction, a pH range of 6.5-7.5 is ideal to ensure specificity for sulfhydryl groups.[5][6] For the TFP ester-amine reaction, a slightly higher pH of 7.5-8.0 is optimal.[1][2] Performing the conjugation in a stepwise manner, if possible, allows for better control over the reaction specificity.

Troubleshooting Guides

Issue 1: High Levels of Non-Specific Binding Observed

High background or the presence of unintended conjugates can significantly impact experimental results. The following guide provides a systematic approach to troubleshoot and minimize non-specific binding.

Troubleshooting Workflow for High Non-Specific Binding

G cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Solutions A High Non-Specific Binding Detected (e.g., by SDS-PAGE, HPLC, ELISA) B Verify Reaction Buffer pH A->B Is pH optimal? C Optimize Molar Ratio of Crosslinker B->C Yes G Adjust pH: - Maleimide reaction: pH 6.5-7.5 - TFP ester reaction: pH 7.5-8.0 B->G No D Incorporate Blocking Agents C->D Ratio is optimal H Reduce Molar Excess of This compound C->H Is ratio too high? E Increase Ionic Strength D->E Yes I Add Blocking Agents: - BSA (0.1-1%) - Tween-20 (0.05-0.1%) D->I Are blocking agents used? F Review Quenching and Purification Steps E->F Yes J Increase NaCl Concentration (e.g., 150-500 mM) E->J Is ionic strength sufficient? K Ensure Efficient Quenching and Use Appropriate Purification Method F->K Are quenching/purification effective?

Caption: A step-by-step decision tree for troubleshooting high non-specific binding.

Detailed Methodologies for Troubleshooting:

  • pH Optimization:

    • Prepare a series of reaction buffers with pH values ranging from 6.5 to 8.0 in 0.2-0.3 unit increments (e.g., pH 6.5, 6.8, 7.0, 7.2, 7.5, 7.8, 8.0). Use non-amine containing buffers such as phosphate-buffered saline (PBS) or HEPES.

    • Perform small-scale conjugation reactions in each buffer, keeping all other parameters constant.

    • Analyze the reaction products using an appropriate method (e.g., SDS-PAGE, mass spectrometry) to determine the optimal pH that maximizes specific conjugation while minimizing non-specific binding.

  • Molar Ratio Optimization:

    • Set up a series of reactions with varying molar excess of the this compound over the protein (e.g., 2-fold, 5-fold, 10-fold, 20-fold excess).

    • Incubate the reactions under optimal pH and temperature conditions.

    • Evaluate the conjugation efficiency and the level of non-specific products for each ratio to identify the lowest effective concentration of the crosslinker.

  • Use of Blocking Agents:

    • Incorporate blocking agents into your reaction buffer to prevent non-specific adsorption to surfaces and interactions between molecules.

Blocking AgentRecommended ConcentrationPrimary Mode of Action
Bovine Serum Albumin (BSA)0.1 - 1% (w/v)Coats surfaces and reduces non-specific protein interactions.[9]
Tween-20 or Triton X-1000.05 - 0.1% (v/v)Non-ionic detergents that minimize hydrophobic interactions.
Dextran Sulfate0.02 - 0.1% (w/v)A polyanion that can outcompete nucleic acids for electrostatic binding.
  • Increasing Ionic Strength:

    • Non-specific electrostatic interactions can be minimized by increasing the ionic strength of the reaction buffer. Prepare buffers with varying concentrations of a neutral salt, such as NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM), and perform the conjugation to identify the optimal salt concentration.

Issue 2: Low or No Conjugation Efficiency

If you are observing poor yields of your desired conjugate, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conjugation Efficiency

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Causes & Solutions A Low or No Conjugation Detected B Check Reagent Integrity A->B C Verify Protein Preparation A->C D Assess Reaction Conditions A->D E Hydrolysis of Maleimide/TFP ester - Prepare fresh reagent solutions - Store stock solutions properly (-20°C or -80°C in anhydrous solvent) B->E F Insufficient Free Thiols/Amines - Ensure complete reduction of disulfides (for maleimide reaction) - Confirm availability of reactive amines C->F G Suboptimal pH or Temperature - Re-optimize pH for each reactive group - Adjust temperature if needed (typically room temp is sufficient) D->G H Presence of Interfering Substances - Remove substances with free thiols or amines from buffers (e.g., Tris, DTT) D->H

Caption: A workflow for diagnosing and resolving low conjugation efficiency.

Detailed Methodologies for Troubleshooting:

  • Reagent Preparation and Storage:

    • This compound is sensitive to moisture.[1] Always allow the reagent to warm to room temperature before opening the container to prevent condensation.

    • Prepare stock solutions in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF.[1] Store stock solutions at -20°C or -80°C, protected from light and moisture.[4] For aqueous reactions, use freshly prepared solutions of the crosslinker.

  • Protein Preparation:

    • For maleimide conjugation, ensure that disulfide bonds in your protein are fully reduced to free sulfhydryl groups using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Purify the protein sample thoroughly before conjugation to remove any impurities that may contain reactive thiol or amine groups.

  • Quenching and Purification:

    • After the desired incubation time, quench any unreacted maleimide groups by adding a thiol-containing reagent such as N-acetyl cysteine or β-mercaptoethanol.[10] Unreacted TFP esters can be quenched with a primary amine-containing buffer like Tris or glycine.[11]

    • Purify the final conjugate to remove excess crosslinker, quenching agents, and any non-specific reaction byproducts. Suitable purification methods include size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[12][13][14]

Experimental Protocols

General Protocol for a Two-Step Conjugation to an Antibody (as an example):

This protocol assumes the goal is to first react the TFP ester with lysines on an antibody, followed by the reaction of the maleimides with a thiol-containing molecule.

G cluster_0 Step 1: Amine Reaction cluster_1 Purification cluster_2 Step 2: Thiol Reaction Antibody Antibody with available Lysines A Antibody + Crosslinker (pH 7.5-8.0) Antibody->A Crosslinker This compound Crosslinker->A ThiolMolecule Thiol-containing Molecule D Intermediate + Thiol-Molecule (pH 6.5-7.5) ThiolMolecule->D B Antibody-Crosslinker Intermediate A->B TFP ester reacts with Lysine C Removal of excess Crosslinker B->C C->D E Final Conjugate D->E Maleimide reacts with Thiol

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Bis-Mal-Lysine-PEG4-TFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of conjugates synthesized using the heterobifunctional crosslinker, Bis-Mal-Lysine-PEG4-TFP ester. This crosslinker is particularly valuable in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs), due to its distinct reactive functionalities. The bis-maleimide groups enable the specific conjugation to thiol groups (e.g., from reduced cysteines in an antibody), while the tetrafluorophenyl (TFP) ester provides a highly reactive and more hydrolytically stable alternative to N-hydroxysuccinimide (NHS) esters for conjugation to primary amines.

Objective characterization of these conjugates is critical to ensure homogeneity, stability, and efficacy. This guide details the experimental protocols for key analytical techniques, presents quantitative data in comparative tables, and provides visualizations of experimental workflows to aid in the selection and implementation of the most appropriate analytical strategy.

Core Analytical Techniques

The characterization of this compound conjugates relies on a suite of analytical techniques to assess purity, molecular weight, degree of conjugation, and stability. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters obtained from each analytical technique, offering a direct comparison of their utility in characterizing this compound conjugates.

Analytical TechniqueParameter MeasuredTypical Quantitative Data (Illustrative)AdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Purity of the conjugate, detection of unconjugated starting materials and byproducts.Purity: >95%High resolution and sensitivity for separating complex mixtures.[1]Requires careful method development; PEGylated proteins can exhibit broad peaks.
Size-Exclusion HPLC (SEC-HPLC) Detection of aggregation and fragmentation.Aggregate content: <5%Provides information on the hydrodynamic volume and aggregation state of the conjugate.Limited resolution for species with similar hydrodynamic radii.
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) distribution for ADCs.Average DAR: 3.8Resolves species with different levels of conjugation based on hydrophobicity.Can be sensitive to buffer conditions; may require method optimization for different conjugates.
Mass Spectrometry (ESI-Q-TOF, MALDI-TOF) Molecular weight of the conjugate, confirmation of conjugation, determination of the number of conjugated molecules (e.g., DAR).Measured Mass: 150,250 Da (for a typical IgG) + (n x mass of linker-drug)High accuracy and sensitivity for mass determination; provides detailed structural information.[2][3]Complex spectra for heterogeneous samples; PEGylation can suppress ionization.
¹H NMR Spectroscopy Structural confirmation of the linker and its conjugation, determination of the degree of PEGylation.[4][5][6][7]Integration ratio of PEG protons to protein aromatic protons.Provides detailed structural information and can be quantitative.[4][5][6][7]Lower sensitivity compared to MS; requires high sample concentration and purity.
UV-Vis Spectroscopy Monitoring reaction kinetics (maleimide-thiol reaction, TFP ester hydrolysis), determining protein and dye concentration.[8][9]Maleimide (B117702) absorbance decrease at ~300 nm; TFP ester hydrolysis monitored by release of TFP.[9]Simple, rapid, and non-destructive.Limited structural information; susceptible to interference from other chromophores.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific conjugate and available instrumentation.

RP-HPLC for Purity Assessment

Objective: To separate the conjugate from unconjugated starting materials (e.g., antibody, linker-payload) and reaction byproducts to determine its purity.

Methodology:

  • Column: A C4 or C8 reverse-phase column is typically suitable for protein-based conjugates.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm (for protein) and a wavelength specific to the conjugated payload if it possesses a chromophore.

  • Analysis: The retention time of the conjugate will be different from the unconjugated protein and the free linker-payload. Peak integration allows for the quantification of purity.

Mass Spectrometry for Molecular Weight Determination and DAR Analysis

Objective: To confirm the covalent attachment of the linker-payload to the protein and to determine the distribution of drug-to-antibody ratios.

Methodology:

  • Instrumentation: Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) Mass Spectrometer.

  • Sample Preparation: The conjugate is typically desalted using a suitable method (e.g., zip-tip, buffer exchange) into a volatile buffer such as ammonium (B1175870) acetate. For DAR analysis of ADCs, the sample may be analyzed intact or after reduction of interchain disulfide bonds.

  • LC-MS Analysis: The desalted sample is introduced into the mass spectrometer via an HPLC system.

    • Column: A short C4 or C8 column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A step gradient to elute the protein conjugate.

  • Data Analysis: The raw data is deconvoluted to obtain the zero-charge mass spectrum. The mass of the unconjugated protein is subtracted from the mass of the conjugate to confirm the mass of the attached linker-payload. For ADCs, a distribution of peaks corresponding to different DAR values will be observed.

¹H NMR Spectroscopy for Structural Confirmation

Objective: To confirm the structure of the this compound and its covalent attachment to the target molecule.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: The purified conjugate is lyophilized and dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Analysis: The spectrum is analyzed for characteristic peaks of the PEG linker (typically a strong singlet around 3.6 ppm), the lysine (B10760008) backbone, and the maleimide and TFP ester moieties (or their reaction products). The integration of the PEG signal relative to a known proton signal on the protein can be used to estimate the degree of PEGylation.[4][5][6][7] It is important to correctly identify the ¹³C satellite peaks of the PEG methylene (B1212753) groups for accurate quantification.[6][7]

UV-Vis Spectroscopy for Reaction Monitoring

Objective: To monitor the progress of the maleimide-thiol conjugation and the hydrolysis of the TFP ester.

Methodology for Maleimide-Thiol Reaction:

  • The reaction can be monitored by the decrease in absorbance of the maleimide group at approximately 300 nm.[9]

  • Aliquots of the reaction mixture are taken at different time points, diluted, and the absorbance is measured.

  • The reaction is considered complete when the absorbance at 300 nm stabilizes.

Methodology for TFP Ester Hydrolysis:

  • The hydrolysis of the TFP ester can be monitored by the release of tetrafluorophenol, which has a distinct UV absorbance.

  • The reaction is carried out in a UV-transparent cuvette, and the absorbance is monitored over time at the λmax of tetrafluorophenol.

  • This is particularly useful for comparing the stability of TFP esters to other activated esters like NHS esters. TFP esters are known to be more stable to hydrolysis, especially at basic pH.[5]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the characterization of this compound conjugates.

experimental_workflow cluster_synthesis Conjugation cluster_purification Purification cluster_characterization Characterization start Reactants: - Protein (Thiol source) - this compound - Amine-containing molecule conjugation Conjugation Reaction (Sequential or Simultaneous) start->conjugation quench Quench Reaction conjugation->quench purification Purification (e.g., SEC, IEX) quench->purification hplc HPLC Analysis (RP-HPLC, SEC-HPLC, HIC) purification->hplc ms Mass Spectrometry (ESI-Q-TOF, MALDI-TOF) purification->ms nmr NMR Spectroscopy (¹H NMR) purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis final_product Characterized Conjugate hplc->final_product ms->final_product nmr->final_product uv_vis->final_product

Caption: Experimental workflow for the synthesis and characterization of conjugates.

analytical_logic cluster_primary Primary Analysis cluster_secondary Secondary & Detailed Analysis cluster_data Data Interpretation conjugate Crude Conjugate Mixture hplc HPLC (Purity, Aggregation) conjugate->hplc ms Mass Spec (Identity, MW) conjugate->ms uv_vis UV-Vis (Reaction Kinetics) conjugate->uv_vis Reaction Monitoring hic HIC (DAR distribution) hplc->hic purity Purity & Homogeneity hplc->purity nmr NMR (Structure, DoP) ms->nmr structure Structural Confirmation ms->structure nmr->structure dar DAR & Conjugation Site hic->dar

Caption: Logical relationships between analytical methods for conjugate characterization.

Conclusion

The characterization of this compound conjugates requires a multi-faceted analytical approach. HPLC methods are essential for assessing purity and aggregation, while mass spectrometry provides definitive confirmation of molecular weight and the degree of conjugation. ¹H NMR spectroscopy offers detailed structural insights, and UV-Vis spectroscopy is a valuable tool for monitoring reaction kinetics. By employing a combination of these techniques and following robust experimental protocols, researchers can ensure the quality, consistency, and performance of their novel bioconjugates, ultimately accelerating the development of new therapeutics and research tools.

References

A Researcher's Guide to Mass Spectrometry Analysis of Bis-Mal-Lysine-PEG4-TFP Ester Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and the development of antibody-drug conjugates (ADCs), the choice of crosslinking reagent is critical. This guide provides a comprehensive comparison of Bis-Mal-Lysine-PEG4-TFP ester, a heterotrifunctional crosslinker, with alternative reagents. We delve into the specifics of its mass spectrometry analysis, supported by detailed experimental protocols and data presentation, to facilitate informed decisions in your research endeavors.

Introduction to this compound

This compound is a versatile crosslinking reagent designed for three-point conjugation strategies. Its structure features two maleimide (B117702) groups and one tetrafluorophenyl (TFP) ester group, built upon a lysine (B10760008) core with a polyethylene (B3416737) glycol (PEG4) spacer. The maleimide groups react specifically with sulfhydryl (thiol) groups, typically found in cysteine residues, while the TFP ester targets primary amines, such as the side chain of lysine residues and the N-terminus of proteins. The inclusion of a PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions.

This unique combination of reactive groups allows for the controlled and sequential conjugation of multiple molecules, making it a valuable tool in the construction of complex biomolecular architectures like ADCs, where both a targeting antibody and a therapeutic payload need to be linked.

Comparison with Alternative Crosslinkers

The performance of this compound can be benchmarked against other commonly used crosslinkers, primarily those with similar reactive functionalities. The key distinguishing feature of this reagent is its TFP ester, which offers advantages over the more traditional N-hydroxysuccinimide (NHS) esters.

TFP Ester vs. NHS Ester: A Stability Advantage

The choice of active ester for amine conjugation significantly impacts reaction efficiency and reproducibility. TFP esters, like the one in our subject molecule, are generally more resistant to hydrolysis in aqueous media compared to NHS esters. This increased stability means that the crosslinker remains active for a longer period in the reaction buffer, leading to potentially higher conjugation yields and requiring a smaller excess of the reagent. While both TFP and NHS esters react with primary amines to form stable amide bonds, the optimal pH for TFP ester conjugation is slightly higher (pH 7.5-8.0) than that for NHS esters (pH 7.0-7.5).

FeatureThis compoundNHS Ester-based Heterobifunctional Crosslinkers
Amine Reactive Group Tetrafluorophenyl (TFP) EsterN-hydroxysuccinimide (NHS) Ester
Thiol Reactive Group MaleimideMaleimide
Spacer PEG4Variable (e.g., alkyl chains, PEG)
Aqueous Stability of Amine Reactive Group Higher resistance to hydrolysisMore susceptible to hydrolysis
Optimal pH for Amine Reaction 7.5 - 8.07.0 - 7.5
Byproduct of Amine Reaction TetrafluorophenolN-hydroxysuccinimide
Solubility Enhanced by PEG4 spacerDependent on spacer
Maleimide Group: Specificity and Considerations

The maleimide groups offer high selectivity for thiol groups within a pH range of 6.5-7.5. This allows for the specific targeting of cysteine residues, which are often less abundant than lysine residues, providing a greater degree of control over the conjugation site. It is important to note that at pH values above 7.5, the maleimide group can lose some of its specificity and may start to react with primary amines.

Mass Spectrometry Analysis of Crosslinked Products

Mass spectrometry is an indispensable tool for the characterization of crosslinked proteins and peptides. The analysis of species modified with this compound involves identifying the crosslinked peptides and determining the sites of modification.

Expected Mass Shifts

The covalent attachment of the crosslinker to amino acid residues results in a predictable mass shift. The mass of the intact crosslinker is 843.77 Da. When the TFP ester reacts with a primary amine, a molecule of tetrafluorophenol (166.07 Da) is released, resulting in a mass addition of 677.7 Da from this portion of the linker. Each maleimide group, upon reaction with a thiol, will add the mass of the maleimide-containing portion of the linker to the peptide.

Fragmentation Analysis

In tandem mass spectrometry (MS/MS), crosslinked peptides fragment to produce a series of ions that can be used to identify the peptide sequences and the location of the crosslink. The fragmentation of peptides containing the this compound linker will yield characteristic b- and y-type ions from the peptide backbones. Additionally, fragmentation can occur within the crosslinker itself, particularly within the PEG4 spacer, which can produce a series of neutral losses of 44 Da (C2H4O). The presence of the maleimide-thiol linkage can also influence fragmentation patterns.

Due to the complexity of the MS/MS spectra of crosslinked peptides, specialized software is often required for data analysis. These programs can identify the spectra corresponding to crosslinked peptides and assign them to the correct sequences in a protein database.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a cross-linking experiment followed by mass spectrometry analysis.

Protein Cross-linking Protocol
  • Protein Preparation: Ensure the protein of interest is in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris) and thiols (e.g., DTT).

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-20 mM.

  • Two-step Cross-linking Reaction:

    • Amine Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C. The optimal pH for this step is 7.5-8.0.

    • Thiol Reaction: If a second protein with a free thiol is to be conjugated, add it to the reaction mixture. Adjust the pH to 6.5-7.5 if necessary. Incubate for an additional 1-2 hours at room temperature or 4 hours at 4°C.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted TFP esters. To quench unreacted maleimides, a thiol-containing compound like cysteine or β-mercaptoethanol can be added.

  • Sample Preparation for Mass Spectrometry: The crosslinked protein mixture can be processed for mass spectrometry analysis. This typically involves denaturation, reduction of disulfide bonds (if not the target of maleimide reaction), alkylation, and enzymatic digestion (e.g., with trypsin).

Mass Spectrometry Analysis Protocol
  • LC-MS/MS Analysis: Analyze the digested peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a liquid chromatography system.

  • Data Acquisition: Use a data-dependent acquisition (DDA) method to select precursor ions for fragmentation. It is often beneficial to prioritize the selection of precursor ions with higher charge states (3+ and above), as these are more likely to be crosslinked peptides.

  • Data Analysis: Use specialized cross-linking analysis software (e.g., pLink, MeroX, or xiSEARCH) to identify the crosslinked peptides from the raw mass spectrometry data. These programs will search the data against a protein sequence database and identify the peptide pairs connected by the crosslinker.

Visualizing Workflows and Structures

Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical reactions and experimental workflows involved in the analysis of this compound products.

G cluster_reagents Reagents cluster_reaction Conjugation Steps crosslinker This compound step1 Step 1: Amine Reaction (pH 7.5-8.0) crosslinker->step1 protein1 Protein 1 (with Lysine) protein1->step1 protein2 Protein 2 (with Cysteine) step2 Step 2: Thiol Reaction (pH 6.5-7.5) protein2->step2 step1->step2 product Crosslinked Product step2->product

Caption: Reaction workflow for this compound.

G start Crosslinked Protein Sample denature Denaturation, Reduction, Alkylation start->denature digest Enzymatic Digestion (e.g., Trypsin) denature->digest lc LC Separation digest->lc ms MS Analysis (Precursor Scan) lc->ms msms MS/MS Analysis (Fragmentation) ms->msms data Data Analysis (Crosslink Identification) msms->data result Identified Crosslinked Peptides data->result

Caption: Mass spectrometry workflow for crosslinked proteins.

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene Gene Expression transcription_factor->gene

Caption: Example signaling pathway for cross-linking studies.

A Comparative Guide to the Biological Activity of ADCs Synthesized with Bis-Mal-Lysine-PEG4-TFP Ester and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Antibody-Drug Conjugates (ADCs) synthesized using the Bis-Mal-Lysine-PEG4-TFP ester linker and prominent alternative linker technologies. The selection of a linker is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety profile. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to inform rational ADC design.

Executive Summary

The this compound is a multifunctional, non-cleavable linker designed for ADC development. It features two maleimide (B117702) groups for conjugation to thiol groups (e.g., on cysteine residues of an antibody), a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a tetrafluorophenyl (TFP) ester for coupling to amine groups on a payload.[1][2] While maleimide-based linkers have been a mainstay in ADC development, concerns about the stability of the resulting thioether bond in vivo have prompted the development of next-generation alternatives.[3][4]

This guide compares ADCs constructed with bis-maleimide PEGylated linkers to those utilizing more stable, next-generation linkers such as phenyloxadiazole sulfones and other advanced maleimide-based systems. The comparison focuses on key in vitro and in vivo performance metrics, including cytotoxicity, plasma stability, and therapeutic efficacy.

Data Presentation: Comparative Performance of ADC Linkers

The following tables summarize quantitative data from studies evaluating ADCs with different linker technologies. It is important to note that direct head-to-head comparative data for ADCs specifically synthesized with this compound is limited in publicly available literature. Therefore, data from ADCs using similar bis-maleimide and maleimide-PEG linkers are presented as a proxy to provide a relevant comparison.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies

Cell LineTarget AntigenPayloadLinker TypeIC50 (nM)Reference
BT-474HER2MMAEDibromomaleimide (DBM)Low nM range[5]
BT-474HER2MMAEDithiomaleimide (DTM)Low nM range[5]
BT-474HER2MMAEThio-bromomaleimide (TBM)Low nM range[5]
MCF-7HER2-negativeMMAEDBM, DTM, TBMNo cytotoxicity[5]
SHP-77DLL3Camptothecin derivativePEGylated side-chain39.74[6]
SHP-77DLL3Camptothecin derivativePEGylated side-chain32.17[6]
SHP-77DLL3Camptothecin derivativeLinear186.6[6]

Table 2: In Vivo Performance of ADCs with Different Linker Technologies

Xenograft ModelADC TargetLinker TypeDosingOutcomeReference
SHP-77DLL3PEGylated side-chain5 mg/kgTGI: 106.09%[6]
SHP-77DLL37300-Deruxtecan5 mg/kgTGI: 103.95%[6]
HuCCT1 (CCA)ICAM1DXdNot specifiedPotent anti-tumor activity[7]
HuCCT1 (CCA)ICAM1MMAENot specifiedPotent anti-tumor activity[7]

TGI: Tumor Growth Inhibition; CCA: Cholangiocarcinoma

Table 3: Comparative Stability of Maleimide vs. Next-Generation Linkers

Linker TypeConjugation SiteStability in Human Plasma (72h)Key FindingReference
MaleimideLC-V205C~80% intactImproved stability over other maleimide conjugation sites[8]
Phenyloxadiazole SulfoneLC-V205C~90% intactSulfone linker improves stability over maleimide[8]
MaleimideFc-S396C~20% intactLabile conjugation site[8]
Phenyloxadiazole SulfoneFc-S396C~90% intactSulfone linker overcomes instability of labile sites[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC technologies. Below are representative protocols for key experiments in ADC development.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add 50 µL of the prepared solutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for 48-144 hours.[5]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.

  • Solubilization: Add 100 µL of 10% SDS-HCl solution and incubate at 37°C overnight in the dark.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Protocol 2: In Vitro Co-Culture Bystander Assay

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC and isotype control ADC

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.

  • Incubation: Incubate for 72-120 hours.

  • Fluorescence Measurement: Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Protocol 3: In Vivo Plasma Stability Assay

This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.[4]

Materials:

  • ADC

  • Human or mouse plasma

  • LC-MS/MS system

  • Protein precipitation solution (e.g., acetonitrile)

Procedure:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Precipitate proteins from the plasma samples using an organic solvent to extract the ADC and any released payload.

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and free payload over time.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker.

Mandatory Visualization

Signaling Pathways

The cytotoxic payloads of ADCs, such as auristatins and maytansinoids, induce cell death through distinct signaling pathways.

ADC_Payload_Signaling_Pathways cluster_auristatin Auristatin (e.g., MMAE) Pathway cluster_maytansinoid Maytansinoid (e.g., DM1) Pathway MMAE MMAE Tubulin Tubulin MMAE->Tubulin Binds to MicrotubuleDisruption Microtubule Disruption Tubulin->MicrotubuleDisruption Inhibits Polymerization MitoticArrest G2/M Phase Mitotic Arrest MicrotubuleDisruption->MitoticArrest Apoptosis_A Apoptosis MitoticArrest->Apoptosis_A DM1 DM1 Tubulin_M Tubulin DM1->Tubulin_M Binds to MicrotubuleDynamics Suppression of Microtubule Dynamics Tubulin_M->MicrotubuleDynamics MitoticArrest_M Mitotic Arrest MicrotubuleDynamics->MitoticArrest_M Apoptosis_M Apoptosis MitoticArrest_M->Apoptosis_M

Caption: Signaling pathways of common ADC payloads, Auristatin (MMAE) and Maytansinoid (DM1).

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of an ADC.

ADC_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Antibody Monoclonal Antibody Conjugation ADC Conjugation (Thiol-Maleimide & Amine-TFP ester reaction) Antibody->Conjugation LinkerPayload Linker-Payload Synthesis (e.g., Bis-Mal-Lysine-PEG4-TFP-Payload) LinkerPayload->Conjugation Purification Purification & Characterization (e.g., SEC, HIC, MS) Conjugation->Purification InVitro In Vitro Evaluation Purification->InVitro InVivo In Vivo Evaluation Purification->InVivo Cytotoxicity Cytotoxicity Assay Internalization Internalization Assay Bystander Bystander Effect Assay Stability_vitro Plasma Stability PK Pharmacokinetics Efficacy Xenograft Efficacy Toxicity Toxicity Studies

Caption: General experimental workflow for ADC synthesis and biological evaluation.

Logical Relationships: ADC Mechanism of Action

This diagram illustrates the general mechanism of action for an antibody-drug conjugate.

ADC_MoA ADC_circ ADC in Circulation Binding Binding to Tumor Cell Antigen ADC_circ->Binding Internalization Internalization (Endocytosis) Binding->Internalization Trafficking Intracellular Trafficking to Lysosome Internalization->Trafficking PayloadRelease Payload Release Trafficking->PayloadRelease TargetInteraction Payload Interacts with Target (e.g., Tubulin, DNA) PayloadRelease->TargetInteraction Bystander Bystander Effect (for permeable payloads) PayloadRelease->Bystander CellDeath Apoptosis / Cell Death TargetInteraction->CellDeath

Caption: General mechanism of action of an antibody-drug conjugate (ADC).

References

A Comparative Guide to the In Vitro and In Vivo Stability of Bis-Mal-Lysine-PEG4-TFP Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker in bioconjugates, such as antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. The Bis-Mal-Lysine-PEG4-TFP ester linker is a heterobifunctional crosslinker designed for conjugating amine- and thiol-containing molecules. This guide provides an objective comparison of its stability with alternative linker technologies, supported by experimental data and detailed methodologies.

The this compound linker contains three key components: two maleimide (B117702) groups for reaction with thiols, a tetrafluorophenyl (TFP) ester for reaction with primary amines, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility. The stability of this linker is primarily dictated by the lability of the maleimide-thiol and TFP ester functionalities.

Comparative Stability of Linker Components

The overall stability of a bioconjugate is influenced by its constituent parts. Here, we compare the stability of the maleimide and TFP ester components of the this compound linker with common alternatives.

Thiol-Reactive Moiety: Maleimide vs. Next-Generation Alternatives

The maleimide group is widely used for its high reactivity towards thiols at physiological pH. However, the resulting thioether bond is susceptible to a retro-Michael reaction, which can lead to premature cleavage of the conjugated payload in vivo. This can result in off-target toxicity and reduced therapeutic efficacy.

Next-generation thiol-reactive linkers, such as N-aryl maleimides and vinyl sulfones, have been developed to address this instability. N-aryl maleimides, for instance, form conjugates that are significantly more stable than those formed with traditional N-alkyl maleimides. This enhanced stability is due to the accelerated hydrolysis of the thiosuccinimide ring, which forms a stable, ring-opened product that is resistant to the retro-Michael reaction.[1]

Mono-sulfone linkers represent another class of next-generation alternatives that form highly stable thioether bonds. Unlike maleimides, they are not susceptible to the retro-Michael reaction.

Table 1: In Vitro Stability of Thiol-Reactive Linkers in the Presence of a Competing Thiol

Linker TypeIncubation Conditions% Conjugate RemainingReference
Maleimide-PEG1 mM Glutathione, 37°C, 7 days< 70%[2]
Mono-sulfone-PEG1 mM Glutathione, 37°C, 7 days> 90%[2]
Amine-Reactive Moiety: TFP Ester vs. NHS Ester

The TFP ester is an amine-reactive functional group that forms a stable amide bond. It is known to be more resistant to hydrolysis, especially at basic pH, compared to the more commonly used N-hydroxysuccinimide (NHS) ester.[3][4] This increased hydrolytic stability can lead to higher conjugation efficiencies and more reproducible results.

Table 2: Hydrolytic Half-Life of TFP Ester vs. NHS Ester at Various pH Values

Ester TypepHTemperatureHalf-LifeReference
NHS Ester7.0Not Specifiedhours
NHS Ester8.0Not Specifiedminutes
TFP Ester7.0Not SpecifiedSignificantly longer than NHS ester[5]
TFP Ester8.0Not SpecifiedSignificantly longer than NHS ester[5]
TFP Ester10.0Not Specified~10-fold longer than NHS ester[5]

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the stability of an antibody-drug conjugate (ADC) in plasma.

Objective: To determine the rate of drug deconjugation from an ADC in plasma over time.

Materials:

  • Test ADC (e.g., conjugated via this compound)

  • Control ADC (with a known stable linker)

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Thaw plasma at 37°C.

  • Spike the test ADC and control ADC into separate aliquots of plasma to a final concentration of 100 µg/mL.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Immediately process the samples for analysis or store at -80°C.

  • Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.[6][7]

Thiol Exchange Stability Assay

This protocol assesses the susceptibility of a maleimide-thiol linkage to cleavage by a competing thiol.

Objective: To quantify the rate of payload transfer from an ADC to a small molecule thiol.

Materials:

  • Test ADC (conjugated via a maleimide linker)

  • Glutathione (GSH) or other small molecule thiol

  • PBS, pH 7.4

  • Incubator at 37°C

  • HPLC or LC-MS system

Procedure:

  • Dissolve the test ADC in PBS.

  • Add a molar excess of GSH (e.g., 1 mM).

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots and quench the reaction.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of intact ADC and the amount of payload transferred to the GSH.[1][8]

Visualizing Experimental Workflows

experimental_workflow cluster_invitro In Vitro Plasma Stability cluster_thiol Thiol Exchange Stability start_vitro Spike ADC into Plasma incubate_vitro Incubate at 37°C start_vitro->incubate_vitro aliquot_vitro Collect Aliquots at Time Points incubate_vitro->aliquot_vitro analyze_vitro LC-MS Analysis (DAR) aliquot_vitro->analyze_vitro start_thiol Incubate ADC with Excess GSH aliquot_thiol Collect Aliquots at Time Points start_thiol->aliquot_thiol analyze_thiol HPLC/LC-MS Analysis aliquot_thiol->analyze_thiol

In Vitro Stability Assay Workflows

Signaling Pathways and Logical Relationships

The stability of the maleimide-thiol conjugate is a critical factor in the overall performance of an ADC. The following diagram illustrates the competing reaction pathways.

maleimide_stability Thiol_Maleimide Thiol + Maleimide Thiosuccinimide Thiosuccinimide Adduct Thiol_Maleimide->Thiosuccinimide Michael Addition Deconjugation Deconjugation (Payload Loss) Thiosuccinimide->Deconjugation Retro-Michael Reaction Stabilization Stable Ring-Opened Product Thiosuccinimide->Stabilization Hydrolysis

Competing Fates of a Maleimide-Thiol Adduct

Conclusion

The this compound linker offers a versatile platform for bioconjugation, combining thiol and amine reactivity with a solubilizing PEG spacer. However, the stability of the maleimide-thiol linkage is a key consideration, as it is susceptible to a retro-Michael reaction that can lead to premature drug release. For applications requiring high in vivo stability, next-generation linkers such as those based on N-aryl maleimides or mono-sulfones may offer superior performance by minimizing deconjugation.

The TFP ester component of the linker provides an advantage over NHS esters due to its greater hydrolytic stability, which can lead to more efficient and reproducible conjugations. Ultimately, the choice of linker should be guided by the specific requirements of the application, with a careful balance between reactivity, stability, and the desired pharmacokinetic profile of the final bioconjugate.

References

The Influence of PEG Spacer Length in Lysine-Based Linkers: A Comparative Analysis for Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of linker technology is a cornerstone of creating effective and safe targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the various strategies to optimize these complex molecules, the incorporation of polyethylene (B3416737) glycol (PEG) spacers within lysine-based linkers has emerged as a critical tool. The length of the PEG chain is not a trivial consideration; it profoundly impacts the physicochemical and pharmacological properties of the resulting conjugate, including its solubility, stability, pharmacokinetics, and ultimately, its therapeutic index.[1]

This guide provides an objective comparison of different length PEG spacers in lysine-based linkers, supported by experimental data, to facilitate the informed design of next-generation drug conjugates.

Core Advantages of PEG Spacer Integration

The conjugation of hydrophobic payloads to antibodies or other targeting moieties can often lead to aggregation and rapid clearance from circulation.[1] Lysine-based conjugation, which utilizes the abundant amine groups on the surface of antibodies, can result in a heterogeneous mixture of conjugate species.[2] The integration of hydrophilic PEG spacers helps to mitigate these challenges by:

  • Enhancing Solubility and Reducing Aggregation: PEG chains create a hydration shell around the conjugate, increasing its solubility and preventing the aggregation often caused by hydrophobic drug molecules.[3][]

  • Improving Pharmacokinetics: PEGylation increases the hydrodynamic size of the conjugate, which in turn reduces renal clearance and prolongs its circulation half-life.[5][6] This leads to increased overall drug exposure (Area Under the Curve or AUC), allowing for greater accumulation at the target site.[5][7]

  • Masking Hydrophobic Payloads: The PEG spacer can "shield" the hydrophobic payload, which is particularly beneficial for high drug-to-antibody ratio (DAR) conjugates, improving their in vivo performance and tolerability.[7][8]

Comparative Analysis of PEG Spacer Lengths: Impact on Performance

The selection of an optimal PEG spacer length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.[1] The following data, synthesized from multiple studies, illustrates the impact of varying PEG chain lengths on key performance metrics of ADCs.

Pharmacokinetic Profile

A direct relationship is often observed between PEG spacer length and the pharmacokinetic profile of an ADC. As the PEG chain length increases, the ADC's clearance typically slows, and its exposure (AUC) increases. However, this effect may plateau after a certain PEG length is reached.[5][7]

Linker/ConjugatePEG UnitsMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)
Non-binding IgG Control N/A33012,0005.3
ADC with PEG2 Linker 21003,50017
ADC with PEG4 Linker 41605,60011
ADC with PEG8 Linker 82809,8006.1
ADC with PEG12 Linker 1228010,0006.0
ADC with PEG24 Linker 2429010,0005.8

Data synthesized from a study on PEGylated glucuronide-MMAE linkers with a DAR of 8.[5][7]

As the table demonstrates, a significant improvement in pharmacokinetic parameters is observed as the PEG length increases from 2 to 8 units. Beyond PEG8, the clearance rate and AUC begin to plateau, approaching the values of the parental antibody.[7] This suggests a "threshold" effect, where a certain PEG length is sufficient to mask the hydrophobic payload and optimize circulation time.[8]

In Vitro Cytotoxicity and In Vivo Half-Life

While longer PEG chains are beneficial for pharmacokinetics, they can sometimes introduce steric hindrance, which may slightly reduce the immediate in vitro cytotoxicity of the conjugate.[5] However, this potential decrease in upfront potency is often more than compensated for by a dramatically extended circulation half-life, leading to superior in vivo efficacy.[5][9]

ConjugatePEG Chain SizeTarget Cell IC50 (NCI-N87)In Vivo Half-Life Extension
Affibody-MMAE (No PEG) N/A~5 nM (estimated)-
HP4KM 4 kDa31.9 nM2.5-fold
HP10KM 10 kDa111.3 nM11.2-fold

Data from a study on affibody-based drug conjugates.[5][9]

In this example with smaller targeting proteins (affibodies), a longer PEG chain led to a noticeable decrease in immediate in vitro cytotoxicity.[9] Despite this, the conjugate with the 10 kDa PEG chain demonstrated the most favorable in vivo anti-tumor activity due to its significantly prolonged half-life.[9]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_Antibody Antibody cluster_Linker Lysine-Based Linker cluster_Payload Payload Antibody Targeting Antibody (e.g., IgG) Lysine (B10760008) Lysine Residue Antibody->Lysine Conjugation Site PEG PEG Spacer (Variable Length) Lysine->PEG Attachment Payload Cytotoxic Drug PEG->Payload Linkage

Caption: General structure of an Antibody-Drug Conjugate with a PEG spacer linked via a lysine residue.

Experimental_Workflow start Synthesize Lysine-Based Linkers with Varying PEG Lengths (PEGn) conjugation Conjugate Linkers to Antibody to create ADC-PEGn Series start->conjugation characterization Physicochemical Characterization (e.g., DAR, Aggregation) conjugation->characterization invitro In Vitro Studies (Cytotoxicity, Binding Affinity) characterization->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy) characterization->invivo analysis Comparative Data Analysis invitro->analysis invivo->analysis conclusion Select Optimal PEG Spacer Length analysis->conclusion

Caption: Experimental workflow for the comparative study of ADCs with different PEG spacer lengths.

ADC_MOA ADC ADC in Circulation Binding Binding to Target Antigen ADC->Binding TumorCell Target Tumor Cell (Antigen Expression) TumorCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Simplified signaling pathway of ADC-mediated tumor cell killing.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of ADCs with different PEG linkers. Below are summarized protocols for key experiments.

Pharmacokinetics Study Protocol

This protocol is designed to determine the pharmacokinetic properties of ADCs with varying PEG spacer lengths in an animal model.

  • Subjects: Healthy Sprague-Dawley rats or mice are typically used for these studies.[5]

  • Test Articles: A series of ADCs with a consistent drug-to-antibody ratio (DAR) but varying PEG spacer lengths (e.g., PEG2, PEG4, PEG8, PEG12, PEG24) are prepared.[5] A non-binding IgG control may also be included.[5]

  • Administration: ADCs are administered as a single intravenous (IV) dose at a specified concentration (e.g., 3 mg/kg).[5][10]

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.).[1]

  • Sample Processing: Plasma is isolated from the collected blood samples.

  • Data Analysis: The concentration of the total antibody or ADC in the plasma samples is quantified, typically using an enzyme-linked immunosorbent assay (ELISA). Pharmacokinetic parameters such as clearance, area under the curve (AUC), and mean residence time are calculated using a suitable model (e.g., a two-compartment model).[7][10]

In Vitro Cytotoxicity Assay Protocol

This protocol measures the potency of the ADCs in killing target cancer cells.

  • Cell Lines: A cancer cell line that expresses the target antigen for the ADC's antibody is selected.

  • Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The ADCs with different PEG spacer lengths are serially diluted to a range of concentrations and added to the cells.

  • Incubation: The cells are incubated with the ADCs for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo.[1]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve. This value represents the concentration of the ADC required to inhibit cell growth by 50%.[1]

Conclusion

The length of the PEG spacer in a lysine-based linker is a critical design parameter that significantly influences the therapeutic potential of drug conjugates like ADCs. While shorter PEG linkers may be sufficient in some contexts, longer PEG chains generally offer substantial advantages in improving pharmacokinetic properties, especially for conjugates with hydrophobic payloads or high drug loading.[1][7][11] This often translates to enhanced in vivo efficacy, even if a slight trade-off in immediate in vitro potency is observed.[5][9] The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer targeted therapies.

References

A Comparative Guide to Thiol-Maleimide Conjugation: Validation of Bis-Mal-Lysine-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the covalent linkage between a biomolecule and a payload is of paramount importance. The reaction between a maleimide (B117702) and a thiol group to form a thiosuccinimide adduct has been a widely adopted strategy due to its high specificity and efficiency under mild conditions.[1][2] This guide provides a comprehensive comparison of the validation of thiol-maleimide conjugation using a specific, versatile linker, Bis-Mal-Lysine-PEG4-TFP ester, against alternative approaches, supported by experimental data and detailed protocols.

This compound is a heterobifunctional crosslinker designed for advanced bioconjugation applications.[3][4] It features two maleimide groups for conjugation to thiol-containing molecules (such as reduced cysteines in an antibody), a tetrafluorophenyl (TFP) ester for reaction with primary amines, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a lysine (B10760008) core that provides a branched structure.[3][4] This multi-functional design allows for the creation of complex bioconjugates.

The Challenge: Stability of the Thiol-Maleimide Linkage

A critical aspect of thiol-maleimide chemistry is the stability of the resulting thiosuccinimide linkage. This bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, which can lead to premature cleavage of the conjugate in vivo.[1][5] This instability can result in off-target toxicity and reduced therapeutic efficacy, a significant concern in drug development.[1] Consequently, considerable research has focused on enhancing the stability of this linkage.[5][6]

Performance Comparison: this compound vs. Alternatives

The performance of a conjugation strategy is typically evaluated based on its efficiency, the stability of the resulting linkage, and the homogeneity of the final product. The following tables summarize key performance indicators for traditional maleimide linkers, such as the one in this compound, and compare them with next-generation, stabilized maleimide alternatives.

Table 1: Comparison of Conjugation Efficiency

Linker TypeTypical Molar Ratio (Maleimide:Thiol)Reaction TimeTypical Conjugation Efficiency (%)Reference
Traditional Maleimide2:1 to 5:130 min - 2 hours58 - 84%[7][8]
Next-Generation Maleimides (e.g., dithiomaleimide)Not specifiedReduced reaction timeHigher percentage of desired DAR[9]

Table 2: Comparison of Linkage Stability

Linker TypeConditionObservationReference
Traditional ThiosuccinimideIncubation with 5 mM cysteine for 7 days~8% loss of conjugated molecule[10]
Traditional ThiosuccinimideIncubation in human plasmaSusceptible to retro-Michael reaction[1]
Hydrolyzed ThiosuccinimideIncubation with N-acetylcysteine for 21 days~9% payload shedding[11]
Next-Generation Maleimides (e.g., dibromomaleimide)Not specifiedBetter stability, less drug loss in bloodstream[9]

Experimental Protocols

Accurate validation of the conjugation process is crucial. Below are detailed protocols for key experiments.

Protocol 1: Thiol-Maleimide Conjugation with this compound

Objective: To conjugate a thiol-containing protein with this compound.

Materials:

  • Thiol-containing protein (e.g., reduced antibody)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5[12][13]

  • Reducing agent (if needed, e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: If the protein's thiols are in disulfide bonds, reduce them using a suitable reducing agent like TCEP. Purify the protein to remove the reducing agent. Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the desired molar excess of the linker stock solution to the protein solution. A common starting point is a 2:1 to 5:1 molar ratio of maleimide groups to thiol groups.[7][8] Incubate the reaction at room temperature for 30 minutes to 2 hours or at 4°C overnight.[12]

  • Quenching: Add a quenching reagent like N-acetylcysteine to react with any excess maleimide groups.

  • Purification: Purify the conjugate using size exclusion chromatography or dialysis to remove unreacted linker and other small molecules.

Protocol 2: Determination of Conjugation Efficiency by RP-HPLC

Objective: To quantify the extent of conjugation.

Materials:

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector[12]

Procedure:

  • Sample Preparation: Prepare samples of the unconjugated protein, the linker, and the final conjugate.

  • HPLC Analysis: Inject the samples into the HPLC system. Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[12]

  • Data Analysis: Monitor the elution profile at 280 nm (for the protein) and a wavelength specific to the conjugated molecule if it has a chromophore. The unconjugated protein, unreacted linker, and the final conjugate will have different retention times, allowing for their separation and quantification.[12] The conjugation efficiency can be calculated by comparing the peak areas of the conjugated and unconjugated protein.

Protocol 3: Assessment of Conjugate Stability

Objective: To evaluate the stability of the thiol-maleimide linkage.

Materials:

  • The purified conjugate

  • Buffer: PBS, pH 7.4

  • Challenging agent: 5 mM cysteine or human plasma[10]

  • Analysis method: RP-HPLC or Mass Spectrometry

Procedure:

  • Incubation: Incubate the conjugate in the buffer with the challenging agent (e.g., 5 mM cysteine or plasma) at 37°C.[10]

  • Time Points: Take aliquots at various time points (e.g., 0, 24, 48, 72 hours, and up to 7 days).

  • Analysis: Analyze the aliquots by RP-HPLC or mass spectrometry to quantify the amount of intact conjugate remaining and to identify any cleavage products.[10]

  • Data Interpretation: A decrease in the peak corresponding to the intact conjugate over time indicates instability of the linkage.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the experimental workflow and the chemical reaction.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Validation Protein Thiol-containing Protein Mix Mix Protein and Linker Protein->Mix Linker This compound Solution Linker->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purification (SEC/Dialysis) Incubate->Purify Efficiency Efficiency (RP-HPLC) Purify->Efficiency Stability Stability (HPLC/MS) Purify->Stability

Caption: Experimental workflow for thiol-maleimide conjugation and validation.

Caption: Thiol-maleimide Michael addition reaction.

Conclusion

The validation of thiol-maleimide conjugation is a critical step in the development of robust and safe bioconjugates. While traditional maleimide linkers like this compound offer a versatile platform for creating complex biomolecules, the stability of the resulting linkage must be carefully assessed.[1][3] Next-generation maleimides and alternative conjugation chemistries are emerging to address the stability concerns of the traditional thiosuccinimide bond.[9] The choice of linker should be guided by the specific application, with careful consideration of the desired stability profile and the complexity of the final conjugate. The experimental protocols provided in this guide offer a framework for the systematic validation of any thiol-maleimide conjugation strategy.

References

assessing the efficacy of PROTACs using Bis-Mal-Lysine-PEG4-TFP ester

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing PROTAC Efficacy

This guide provides a comprehensive comparison of modern techniques for evaluating the efficacy of Proteolysis Targeting Chimeras (PROTACs). While components used in PROTAC synthesis, such as the linker Bis-Mal-Lysine-PEG4-TFP ester , are critical for the molecule's ultimate performance, they are not reagents used for the assessment itself. The properties of the linker—its length, flexibility, and composition—are defining factors in the ability of a PROTAC to form a stable and productive ternary complex. This guide focuses on the downstream methods used to quantify the functional consequences of a PROTAC's design.

The core mechanism of a PROTAC involves three sequential, quantifiable steps: the formation of a ternary complex between the target protein and an E3 ligase, the subsequent ubiquitination of the target, and finally, the degradation of the target protein by the proteasome. This guide compares the primary assays used to measure each of these critical events.

The PROTAC Mechanism of Action

A PROTAC is a heterobifunctional molecule containing a ligand for a target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The fundamental action of a PROTAC is to act as a molecular bridge, inducing proximity between the target protein and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the cell's proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Mechanism Cascade PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex Ub Ubiquitin Transfer Ternary_Complex->Ub Induces Ub_POI Poly-ubiquitinated Target Protein Ub->Ub_POI Results in Proteasome Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Products Proteasome->Degradation Degrades into

Caption: The PROTAC mechanism of action cascade.

Method 1: Ternary Complex Formation Assays

The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is the foundational step for successful degradation.[1] Assays that measure this interaction in live cells are highly valuable for predicting PROTAC efficacy.

NanoBRET™ Ternary Complex Assay is a leading method that measures protein proximity in real-time within living cells.[2] It uses Bioluminescence Resonance Energy Transfer (BRET), where energy is passed from a NanoLuc® luciferase donor (fused to the target protein) to a HaloTag® acceptor (fused to the E3 ligase). A BRET signal is generated only when the two are brought into close proximity (<10 nm) by the PROTAC.[3]

Comparison of Ternary Complex Assays
FeatureNanoBRET™ AssayFluorescence Polarization (FP)
Principle Bioluminescence Resonance Energy TransferChange in polarization of fluorescent light
Environment Live CellsIn Vitro (purified proteins)
Measures Proximity of target and E3 ligaseBinding affinity and cooperativity
Throughput High (384-well compatible)Medium to High
Key Output EC50, Bmax, Kinetic Profiles[3]Ternary binding affinity, Cooperativity (α)[4]
Advantages Physiologically relevant, kinetic data[1]Quantitative binding data, no genetic modification needed
Disadvantages Requires genetic modification of cellsLacks cellular context, requires large protein amounts[4]
Experimental Workflow: PROTAC Assessment

The general workflow for assessing a PROTAC involves treating cells and then performing a series of assays to measure key mechanistic steps and the final degradation outcome.

Experimental_Workflow General Workflow for PROTAC Efficacy Assessment cluster_assays Efficacy Assessment Methods start Culture and Prepare Target Cells treat Treat Cells with PROTAC (Dose-Response) start->treat ternary Ternary Complex Assay (e.g., NanoBRET) treat->ternary Measure Step 1 ubiquitination Ubiquitination Assay (e.g., IP-Blot, NanoBRET) treat->ubiquitination Measure Step 2 degradation Degradation Assay (e.g., Western Blot, MS) treat->degradation Measure Outcome data Data Analysis: EC50, DC50, Dmax ternary->data ubiquitination->data degradation->data conclusion Determine PROTAC Efficacy & Potency data->conclusion

Caption: A generalized experimental workflow for evaluating PROTACs.
Detailed Protocol: NanoBRET™ Ternary Complex Assay[3][5]

  • Cell Preparation: Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and an E3 ligase component (e.g., CRBN or VHL) fused to HaloTag® (acceptor). Seed the transfected cells into 96- or 384-well plates and incubate for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of the PROTAC compound. To distinguish complex formation from degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 4 hours).

  • Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand (acceptor substrate) and Nano-Glo® Live Cell Substrate (donor substrate) in Opti-MEM™. Add this reagent to each well.

  • Signal Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot this ratio against the PROTAC concentration to determine the EC50 (concentration for 50% of maximal effect).

Method 2: Target Ubiquitination Assays

Confirming that the target protein is ubiquitinated is a critical step to verify the PROTAC's mechanism of action.[5] This can be assessed through various methods, from traditional immunoprecipitation to advanced cellular assays.

Comparison of Ubiquitination Assays
FeatureImmunoprecipitation & Western BlotIn Vitro Ubiquitination AssayNanoBRET™ Ubiquitination Assay
Principle Antibody capture of target protein, followed by blotting for ubiquitin.Reconstitution of the ubiquitination cascade with purified components.BRET signal between NanoLuc-tagged target and HaloTag-tagged ubiquitin.[6]
Environment Cell LysateIn VitroLive Cells
Throughput LowMedium (96-well compatible)[7]High (384-well compatible)[6]
Key Output Qualitative/Semi-quantitative "smear" of ubiquitinated protein.Quantitative measure of ubiquitin chain formation.Real-time, quantitative ubiquitination kinetics.
Advantages Measures endogenous protein ubiquitination.[5]Highly controlled, allows for mechanistic dissection.Live-cell, real-time kinetic data.
Disadvantages Low throughput, often not fully quantitative.Lacks cellular context, requires purified proteins.Requires genetic modification of cells.
Detailed Protocol: In Vitro PROTAC-Driven Ubiquitination Assay[8][9]
  • Reagent Preparation: Thaw and dilute purified components on ice: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), E3 ligase complex (e.g., Cereblon), the target protein, ATP, and biotinylated-ubiquitin.

  • PROTAC Incubation: In a 96-well plate, add the PROTAC at various concentrations. Add the E3 ligase and the target protein. Incubate for 15-30 minutes at room temperature to allow for ternary complex formation.

  • Initiate Reaction: Add a master mix containing E1, E2, ATP, and biotin-ubiquitin to each well to start the ubiquitination reaction.

  • Reaction Incubation: Seal the plate and incubate at 30°C for 60-90 minutes with gentle agitation.

  • Detection: Stop the reaction and use an appropriate detection method, such as adding a streptavidin-conjugated donor (for biotin-ubiquitin) and an antibody against the target protein conjugated to an acceptor, followed by signal measurement (e.g., AlphaLISA® or HTRF®).

  • Data Analysis: Plot the signal against PROTAC concentration to determine the potency of ubiquitination induction.

Method 3: Target Protein Degradation Assays

The definitive measure of a PROTAC's success is the efficient and specific degradation of its target protein.

Comparison of Degradation Assays
FeatureWestern BlotMass Spectrometry (Proteomics)
Principle Antibody-based detection of protein levels in cell lysates.Unbiased identification and quantification of thousands of proteins.
Environment Cell LysateCell Lysate
Throughput Low to MediumLow
Key Output DC50 (concentration for 50% degradation), Dmax (max degradation).Unbiased, proteome-wide view of on-target and off-target effects.[8]
Advantages Gold standard, widely accessible, directly measures protein levels.High-content data, identifies off-targets.
Disadvantages Antibody-dependent, low throughput, semi-quantitative.Technically complex, expensive, lower throughput.
Detailed Protocol: Western Blot for Protein Degradation[10]
  • Cell Treatment: Seed cells in 6- or 12-well plates. Treat with a range of PROTAC concentrations for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

  • Detection and Quantification: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Calculate the percentage of remaining protein relative to the vehicle control. Plot this percentage against the PROTAC concentration to determine the DC50 and Dmax values.

References

Safety Operating Guide

Personal protective equipment for handling Bis-Mal-Lysine-PEG4-TFP ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Bis-Mal-Lysine-PEG4-TFP ester, a multifunctional crosslinker used in bioconjugation and the development of therapeutics like antibody-drug conjugates (ADCs).[1][2] Adherence to these protocols is critical for minimizing risk and ensuring experimental integrity.

This compound contains two maleimide (B117702) groups and a tetrafluorophenyl (TFP) ester.[1][3][4] The maleimide groups are potent thiol-reactive agents, forming stable covalent bonds with sulfhydryl groups found in cysteine residues of proteins and peptides.[5][6] The TFP ester is highly reactive towards primary amines, forming stable amide bonds, and is less susceptible to hydrolysis compared to other esters like NHS esters.[3][7][8][9] Due to the reactive nature of these functional groups, careful handling is necessary to prevent skin and eye contact, as well as inhalation.[5][10]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

ScenarioRequired Personal Protective EquipmentRationale
Receiving and Unpacking - Nitrile gloves- Laboratory coat- Safety glassesProvides basic protection against accidental spills or container damage during initial handling.
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Face shield (if not in a fume hood)- N95 respirator or higher (if weighing outside of a certified chemical fume hood)Minimizes risk of inhaling fine powders and protects against splashes to the face and eyes.[11] Double gloving is recommended for handling highly reactive substances.
Solution Preparation and Handling (Liquid Form) - Nitrile gloves- Laboratory coat- Chemical splash gogglesProtects against splashes and direct contact with the dissolved, reactive compound. All solution preparations should be conducted in a chemical fume hood.[11]
Bioconjugation Reactions and Purification - Nitrile gloves- Laboratory coat- Chemical splash gogglesEnsures protection during the entire experimental workflow where the reactive compound is present.
Spill Cleanup - Chemical-resistant gloves (e.g., nitrile)- Laboratory coat or chemical-resistant apron- Chemical splash goggles- Face shield- Appropriate respiratory protection (based on spill size and ventilation)Provides comprehensive protection during the management of a hazardous spill.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[11] All waste must be handled in accordance with local, state, and federal regulations for chemical waste.[5]

Waste TypeDisposal Procedure
Solid Waste 1. Collect all contaminated solid waste, such as pipette tips, microfuge tubes, gloves, and weigh paper, in a designated hazardous waste container.[11]2. The container must be clearly labeled with "Hazardous Waste" and the chemical name.3. Keep the container sealed when not in use.
Liquid Waste 1. Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.[11]2. Do not pour solutions down the drain.[11]3. The container should be compatible with the solvents used (e.g., DMSO, DMF).
Decontamination 1. Decontaminate all glassware and surfaces that have come into contact with the compound.2. Use a suitable laboratory detergent and rinse thoroughly with water.[11]
Waste Pickup Follow your institution's established procedures for the pickup and disposal of chemical waste.[11]

Visual Safety Protocols

To further clarify safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the workflow for proper waste disposal.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment Selection start Start: Handling This compound task Assess Task start->task solid Solid Form (Weighing/Aliquoting) task->solid Solid liquid Liquid Form (Solution Prep/Handling) task->liquid Liquid ppe_solid Required PPE: - Double Nitrile Gloves - Lab Coat - Goggles - Face Shield (if needed) - Respirator (if needed) solid->ppe_solid ppe_liquid Required PPE: - Nitrile Gloves - Lab Coat - Goggles liquid->ppe_liquid end Proceed with Task ppe_solid->end ppe_liquid->end

Caption: PPE selection workflow for handling this compound.

Waste_Disposal_Workflow cluster_disposal Waste Disposal Protocol start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container seal Seal Container When Not in Use solid_container->seal liquid_container->seal pickup Arrange for Chemical Waste Pickup seal->pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-Mal-Lysine-PEG4-TFP ester
Reactant of Route 2
Reactant of Route 2
Bis-Mal-Lysine-PEG4-TFP ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.